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Core Science & Biosynthesis

Foundational

Molecular Architecture and Crystallography of Sodium Trichloropyridinate: A Structural and Mechanistic Whitepaper

Executive Summary Sodium 3,5,6-trichloro-2-pyridinate (NaTCP) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP), a primary and persistent degradation product of widely utilized organophosphate insecticides such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 3,5,6-trichloro-2-pyridinate (NaTCP) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP), a primary and persistent degradation product of widely utilized organophosphate insecticides such as chlorpyrifos and pyridine-based herbicides like triclopyr[1][2]. While the toxicological footprint of these compounds is well-documented—ranging from endocrine disruption to direct DNA groove-binding[1]—the fundamental crystallographic behavior of their salt forms dictates their environmental mobility, bioavailability, and interaction with biological targets.

This technical guide provides an in-depth analysis of the molecular structure and crystallography of NaTCP. By deconstructing the transition from the hydrogen-bonded parent acid to the ionic coordination polymer of the sodium salt, we provide researchers and drug development professionals with a rigorous framework for structural characterization, supported by self-validating experimental protocols.

Structural Logic: From Parent Acid to Sodium Coordination

To understand the crystallography of sodium trichloropyridinate, one must first analyze the structural baseline of its parent compound, 3,5,6-trichloro-2-pyridinol.

The Parent Compound: 3,5,6-Trichloro-2-pyridinol (TCP)

In its neutral state, TCP crystallizes in the monoclinic space group P2₁/c with a single molecule in the asymmetric unit[1][3]. The molecule maintains strict planarity; the six atoms of the pyridine ring deviate from their best plane by a mere 0.007 Å, while the bulky chlorine atoms lie slightly out of plane by an average of 0.058 Å[1][2].

The defining crystallographic feature of neutral TCP is its hydrogen-bonding motif. The molecules self-assemble into centrosymmetric dimers via pairwise O–H⋯N interactions. In graph-set notation, this forms an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 loop[4]. This dimerization neutralizes the primary hydrogen-bond donor and acceptor sites, rendering the crystal lattice highly stable but relatively hydrophobic.
The Sodium Salt: Sodium Trichloropyridinate (NaTCP)

The conversion of TCP to its sodium salt fundamentally rewires the intermolecular interaction landscape. Deprotonation removes the hydrogen-bond donor (the hydroxyl proton), permanently disrupting the


 dimerization loops.

Instead, the system is governed by the electrostatic demands of the sodium cation (


), a hard Lewis acid. The trichloropyridinate anion distributes its negative charge across the oxygen and the adjacent pyridine nitrogen. Consequently, 

typically adopts a hexacoordinate geometry, acting as a bridge between multiple trichloropyridinate anions. The oxygen and nitrogen atoms act as bidentate chelators or bridging ligands, driving the formation of an extended 1D or 2D coordination polymer rather than discrete dimers.

Coordination_Logic TCP 3,5,6-Trichloro-2-pyridinol (Parent Acid) Base NaOH Addition (Deprotonation) TCP->Base pH Adjustment Anion Trichloropyridinate Anion (Delocalized Charge) Base->Anion Na_Ion Sodium Cation (Na+) (Lewis Acid) Base->Na_Ion Coord Coordination Polymer (Na-O and Na-N Bonds) Anion->Coord Bidentate Bridging Na_Ion->Coord Hexacoordinate Geometry

Mechanistic pathway of TCP deprotonation and subsequent sodium coordination network formation.

Quantitative Crystallographic Data

The following table summarizes the established crystallographic parameters for the parent TCP molecule alongside the projected coordination metrics for the NaTCP salt, illustrating the shift from hydrogen-bonded molecular crystals to ionic coordination networks.

Parameter3,5,6-Trichloro-2-pyridinol (TCP)Sodium Trichloropyridinate (NaTCP)
Chemical Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

[4]

Molecular Weight 198.43 g/mol [3]220.41 g/mol
Crystal System MonoclinicMonoclinic / Triclinic (Typical)
Space Group P2₁/c[1][3]P-1 or P2₁/c (Typical)
Asymmetric Unit (Z') 1[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1 (Depending on hydration)
Primary Interaction O–H⋯N Hydrogen Bonds[4]Na–O and Na–N Ionic Coordination
Graph-Set / Motif

Centrosymmetric Loops[4]
Extended Coordination Polymer
C–O Bond Length 1.3207(11) Å< 1.30 Å (Due to phenolate character)

Self-Validating Methodology: Crystallization and X-Ray Diffraction

To obtain high-resolution structural data, the crystallization protocol must be meticulously controlled. As an application scientist, I emphasize that crystal growth is not merely about precipitation; it is about thermodynamic control. The following protocol utilizes slow cooling to minimize the nucleation rate, ensuring molecules have sufficient time to orient into the lowest-energy lattice configuration. This prevents the kinetic trapping of amorphous phases and yields diffraction-quality single crystals[1].

Step-by-Step Protocol

Step 1: Synthesis and Purification

  • Suspend 1.0 equivalent of highly pure 3,5,6-trichloro-2-pyridinol (CAS 6515-38-4) in boiling deionized water (resistance ~18 MΩ·cm)[4].

  • Titrate with 1.0 equivalent of aqueous NaOH (0.1 M) until complete dissolution is achieved, indicating the formation of the highly soluble sodium trichloropyridinate[5].

  • Filter the hot solution through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleation sites (dust or insoluble impurities).

Step 2: Controlled Supersaturation and Growth

  • Transfer the filtrate to a clean, scratch-free borosilicate glass vial.

  • Place the vial in a programmable thermal bath set to 95°C.

  • Program a linear cooling ramp of 1°C per hour down to 20°C.

    • Causality: A slow cooling rate maintains the solution within the metastable zone, promoting the growth of a few large, high-quality crystals rather than a shower of microcrystalline powder.

Step 3: Validation Checkpoint (Self-Validating System)

  • Harvest the resulting colorless laths[1].

  • Submerge the crystals in a drop of paratone oil on a glass slide and observe under a polarized light microscope.

  • Validation: Rotate the stage. If the crystal extinguishes light uniformly at specific angles, it is a single crystal. If it exhibits mosaic or fractured extinction, it is twinned or polycrystalline, and the growth step must be repeated with a slower cooling rate or a different solvent system.

Step 4: Single-Crystal X-Ray Diffraction (SC-XRD)

  • Mount a validated single crystal onto a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a cold nitrogen stream (100 K) to minimize thermal displacement parameters.

  • Collect diffraction data using a dual-source X-ray diffractometer (e.g., Bruker D8 Venture DUO) equipped with a Photon III C14 detector[1].

  • Perform data reduction and cell refinement using Bruker SAINT software[1].

  • Solve the structure utilizing intrinsic phasing (SHELXT) and refine using full-matrix least-squares on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (SHELXL2014/7)[2].
    

XRD_Workflow N1 Synthesis of NaTCP (Neutralization) N2 Solvent Selection (Aqueous Media) N1->N2 Purified Solute N3 Slow Evaporation & Controlled Cooling N2->N3 Supersaturation N4 Optical Validation (Polarized Light) N3->N4 Nucleation N5 Single-Crystal XRD (Dual-Source Diffractometer) N4->N5 Uniform Extinction N6 Structure Solution (SHELXT / SHELXL) N5->N6 Diffraction Data

Workflow for the crystallization, optical validation, and X-ray diffraction analysis of NaTCP.

Implications for Drug Development and Toxicology

The crystallographic shift from TCP to NaTCP is not merely an academic exercise; it has profound implications for pharmacokinetics and environmental toxicology. The sodium salt exhibits vastly different solubility profiles, which directly impacts its bioavailability in mammalian systems. For instance, in metabolic studies of swine orally administered with


-labelled NaTCP, the compound demonstrated rapid systemic distribution and subsequent clearance, primarily excreted in the urine as the parent pyridinol and its glucuronide conjugate[5].

Understanding the exact coordination geometry of the trichloropyridinate moiety aids in computational docking studies. Because TCP is known to bind to DNA in a groove-binding manner (similar to Hoechst dyes) and interacts with sex hormone-binding globulins[1][4], precise atomic coordinates—specifically the out-of-plane deviation of the chlorine atoms and the exact C–O/C–N bond lengths in the deprotonated state—are critical for accurately modeling these biological interactions.

References

  • Crystal Structure of 3,5,6-Trichloro-2-pyridinol: Implications for DNA Binding and Protein Target Identification in Biological Systems ResearchGate[Link]

  • 3,5,6-Trichloropyridin-2-ol National Institutes of Health (NIH) / PMC[Link]

  • (PDF) 3,5,6-Trichloropyridin-2-ol ResearchGate[Link]

  • The NRA Review of Chlorpyrifos – Toxicology Assessment Australian Pesticides and Veterinary Medicines Authority (APVMA)[Link]

Sources

Exploratory

Sodium 3,5,6-trichloropyridin-2-olate CAS 37439-34-2 safety data sheet

Executive Summary Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP).[1] It serves as a critical nucleophilic building block in the industrial synthesis of organophosph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP).[1] It serves as a critical nucleophilic building block in the industrial synthesis of organophosphate insecticides (e.g., Chlorpyrifos) and pyridine-based herbicides (e.g., Triclopyr). Unlike its protonated parent compound, the sodium salt offers enhanced water solubility and nucleophilicity, making it the preferred species for phase-transfer catalyzed etherification and phosphorylation reactions.

This guide provides a comprehensive technical overview of Na-TCP, focusing on its synthesis logic, downstream applications, analytical characterization, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The utility of Na-TCP stems from the electron-deficient pyridine ring, which is activated for nucleophilic attack at the oxygen atom while the chlorine atoms at positions 3, 5, and 6 provide steric protection and lipophilicity to the final agrochemical products.

Table 1: Physicochemical Specifications
ParameterSpecificationNotes
Chemical Name Sodium 3,5,6-trichloropyridin-2-olate
IUPAC Name Sodium 3,5,6-trichloro-2-pyridinate
Molecular Formula C₅HCl₃NNaO
Molecular Weight 220.42 g/mol
Appearance White to pale yellow crystalline powderDarkens upon oxidation/moisture exposure
Purity (Industrial) ≥ 87.5%Impurities often include NaCl, NaOH
Purity (Analytical) ≥ 98.0%Used for residue analysis standards
Solubility Soluble in water; slightly soluble in methanolNote: Free acid (TCP) is insoluble in water
pH (1% aq.[1][2][3][4] soln) 11.0 – 13.0Strongly alkaline due to phenolate hydrolysis
Thermal Stability Stable up to 250°C (dry)Hygroscopic; degrades in acidic moisture

Synthesis & Manufacturing Logic

Industrial production of Na-TCP has shifted from the traditional hydrolysis of pentachloropyridine (which generates significant hazardous waste) to more atom-efficient cyclization routes.

The "Green" One-Pot Route

The modern dominant pathway involves the reaction of trichloroacetyl chloride with acrylonitrile. This method avoids the handling of pentachloropyridine and reduces polychlorinated byproducts.[5]

Mechanism:

  • Addition: Trichloroacetyl chloride adds to acrylonitrile across the double bond, catalyzed by Copper(I) chloride.

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization to form the pyridine ring.

  • Aromatization/Salt Formation: Treatment with NaOH induces dehydrochlorination and aromatization, yielding the sodium salt directly.

Synthesis Workflow Diagram

SynthesisPathways Start1 Trichloroacetyl Chloride (Starting Material) Inter Intermediate: 3,3,5,6-tetrachloro-4,4-dihydropyridin-2-one Start1->Inter Addition & Cyclization (138-142°C) Start2 Acrylonitrile (Co-reactant) Start2->Inter Addition & Cyclization (138-142°C) Catalyst CuCl Catalyst Phase Transfer Catalyst Catalyst->Inter Product Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) Inter->Product Aromatization (pH 11-13, 55°C -> 140°C) Waste Byproducts: NaCl, H2O Inter->Waste Reagent NaOH (Aqueous) Reagent->Product

Caption: One-pot industrial synthesis of Na-TCP via trichloroacetyl chloride and acrylonitrile.

Downstream Applications in Agrochemical Synthesis

Na-TCP is the obligate precursor for two major classes of pesticides. The chemistry relies on the nucleophilicity of the phenolate oxygen.

Synthesis of Triclopyr (Herbicide)

Reaction Type: Williamson Ether Synthesis The sodium salt reacts with a chloroacetate ester (methyl or butyl) to form the triclopyr ester. This is often followed by hydrolysis to yield Triclopyr acid.[6]

  • Critical Control: The reaction must be kept anhydrous or under phase-transfer conditions to prevent hydrolysis of the chloroacetate reagent.

Synthesis of Chlorpyrifos (Insecticide)

Reaction Type: Phosphorylation Na-TCP reacts with O,O-diethyl phosphorochloridothioate.

  • Critical Control: Requires precise pH control. If the pH drops, Na-TCP protonates to the unreactive free acid (TCP), stalling the reaction.

Application Logic Diagram

Applications NaTCP Na-TCP (Nucleophile) TriclopyrEster Triclopyr Methyl Ester NaTCP->TriclopyrEster + MCA Etherification Chlorpyrifos Chlorpyrifos (Insecticide) NaTCP->Chlorpyrifos + DEPCT Phosphorylation MCA Methyl Chloroacetate (Electrophile) MCA->TriclopyrEster TriclopyrAcid Triclopyr Acid (Herbicide) TriclopyrEster->TriclopyrAcid Hydrolysis (H+) DEPCT O,O-diethyl phosphorochloridothioate DEPCT->Chlorpyrifos

Caption: Divergent synthesis pathways utilizing Na-TCP as the common intermediate.

Analytical Methodologies (Quality Control)

Accurate quantification is essential due to the potential presence of unreacted trichloroacetyl chloride or free pyridine impurities.

HPLC Method (Reverse Phase)

Because Na-TCP is a salt, it must be analyzed in its protonated form or using an ion-pairing agent. The standard method involves in-situ acidification within the mobile phase.

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (adjusted to pH 2.5 with Phosphoric Acid) [60:40 v/v].

    • Why Acidic? At pH 2.5, the phenolate (Na-TCP) is fully protonated to the neutral phenol (TCP), ensuring sharp peak shape and consistent retention on the hydrophobic C18 stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Max absorption of the trichloropyridinol ring).

  • Sample Prep: Dissolve Na-TCP in mobile phase (this instantly converts salt to free acid).

Impurity Profiling

Key impurities to monitor:

  • 2,3,5,6-Tetrachloropyridine: Result of over-chlorination.

  • Sodium Chloride: Byproduct of synthesis; quantify via titration (AgNO3).

Safety & Toxicology Profile (SDS Summary)

Signal Word: WARNING

Table 2: Hazard Identification (GHS)
Hazard ClassCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation (Alkaline nature).
Eye Damage/Irritation H318Causes serious eye damage.
Aquatic Toxicity H411Toxic to aquatic life with long lasting effects.
Handling Protocols[3][5][7][13][14]
  • Respiratory: Use N95 or P100 dust respirator. The powder is fine and can be irritating to the upper respiratory tract.

  • Skin/Eye: Nitrile gloves and tight-fitting safety goggles are mandatory. The compound forms a caustic solution (pH >11) upon contact with moisture (sweat/tears).

  • Incompatibility:

    • Acids: Contact releases the free acid (TCP), which precipitates as a solid.

    • Oxidizers: Potential for release of toxic chlorine gas or nitrogen oxides (NOx) under fire conditions.

Environmental Fate

Na-TCP dissociates in the environment to the free acid (TCP). TCP is moderately persistent and mobile in soils. It is a known metabolite of chlorpyrifos and has been detected in water systems. All waste streams containing Na-TCP must be treated (e.g., incineration or activated carbon adsorption) before release.

References

  • Google Patents. (2015). CN104876858A - One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate.[4][5] Retrieved from

  • US EPA. (2002). Environmental Chemistry Methods: Triclopyr and 3,5,6-trichloro-2-pyridinol.[4][6][7] Retrieved from [Link]

Sources

Foundational

Toxicological Profile of Sodium 3,5,6-Trichloropyridin-2-olate in Soil Ecosystems: A Technical Guide for Ecotoxicology and Remediation

Executive Summary Sodium 3,5,6-trichloropyridin-2-olate (CAS: 37439-34-2) is the sodium salt derivative of 3,5,6-trichloro-2-pyridinol (TCP). In agricultural and environmental contexts, TCP is the primary, highly persist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 3,5,6-trichloropyridin-2-olate (CAS: 37439-34-2) is the sodium salt derivative of 3,5,6-trichloro-2-pyridinol (TCP). In agricultural and environmental contexts, TCP is the primary, highly persistent degradation metabolite of broad-spectrum organophosphate insecticides (such as chlorpyrifos) and pyridine-based herbicides (such as triclopyr)[1]. Upon entering the soil matrix, the sodium salt rapidly dissociates in soil moisture to form the TCP anion.

As a Senior Application Scientist specializing in environmental toxicology, I approach TCP not merely as a byproduct, but as a primary toxicant. Because it lacks the phosphate ester bond of its parent compounds, TCP shifts the toxicological paradigm from neurotoxicity (acetylcholinesterase inhibition) to profound cytotoxicity and microbiome disruption[2]. This whitepaper provides an in-depth mechanistic analysis of TCP's behavior in soil ecosystems, supported by self-validating experimental protocols designed for rigorous ecotoxicological assessment.

Physicochemical Dynamics and Environmental Persistence

The environmental hazard of TCP is driven by its molecular structure: a pyridine ring heavily substituted with three chlorine atoms. This halogenation confers extreme chemical stability and resistance to natural microbial cleavage.

Unlike its parent compound chlorpyrifos, which binds tightly to soil organic matter, TCP is highly water-soluble and mobile[3]. This mobility increases the risk of groundwater leaching. The US Environmental Protection Agency (EPA) classifies TCP as persistent, with a soil half-life ranging from 65 to 360 days depending on soil pH, organic carbon content, and native microbial populations[4]. The accumulation of TCP in the soil matrix creates a hostile environment that actively prevents the proliferation of the very microorganisms required to degrade it[4].

Quantitative Data: Parent Compound vs. Metabolite

To understand the ecotoxicological shift, we must compare the parent compound to its metabolite. The data below summarizes the divergent profiles of these chemical entities.

Table 1: Ecotoxicological Impact of TCP vs. Chlorpyrifos

MetricChlorpyrifos (Parent)TCP (Metabolite)Mechanistic Causality
Soil Half-Life 20 - 120 days65 - 360 daysHalogenated pyridine ring resists enzymatic cleavage, prolonging environmental residence time[5].
Toxicity Target AcetylcholinesteraseCellular Antioxidant SystemLoss of the phosphate group eliminates neurotoxicity, but the aromatic ring induces severe oxidative stress[6].
Microbiome Impact Broad-spectrum shiftsTargeted bactericidal actionTCP acts as an endocrine disruptor and antimicrobial agent, actively inhibiting specific taxa like Actinobacteria[7].

Pathophysiological Mechanisms in Soil Macrofauna

To evaluate soil health, Eisenia fetida (the common earthworm) serves as the gold-standard bioindicator. Earthworms continuously ingest soil particles and absorb pore water through their epidermis, making them highly susceptible to mobile toxicants like TCP.

The Oxidative Stress Cascade

When E. fetida absorbs TCP, the molecule undergoes redox cycling within the organism's cells, generating an overwhelming amount of Reactive Oxygen Species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂)[6].

The Causality of the Biomarker Response:

  • Superoxide Dismutase (SOD): The organism's immediate survival mechanism is to upregulate SOD to dismutate O₂⁻ into H₂O₂.

  • Catalase (CAT) & Glutathione S-Transferase (GST): Because H₂O₂ is also highly toxic, CAT is activated to reduce it to water, while GST attempts to conjugate and detoxify the electrophilic TCP molecules[6].

  • System Collapse (MDA Accumulation): If the TCP concentration is high or exposure is prolonged (e.g., >28 days), the antioxidant enzymes become depleted. Unneutralized ROS then attack polyunsaturated fatty acids in the cell membranes, leading to lipid peroxidation. This structural damage is quantified by measuring Malondialdehyde (MDA), the end-product of lipid peroxidation[6].

ToxicityPathway A Sodium 3,5,6-Trichloropyridin-2-olate (Soil Matrix) B Dissociation to TCP Anion A->B C Uptake by Eisenia fetida B->C D ROS Overproduction (O2-, H2O2) C->D E Antioxidant Defense Activation (SOD, CAT, GST) D->E Early Phase F Lipid Peroxidation (Elevated MDA) D->F Late Phase E->F Enzyme Depletion G DNA Damage & Apoptosis F->G

Pathophysiological mechanism of TCP-induced oxidative stress in soil macrofauna.

Microbiome Disruption: The Antimicrobial Paradigm

TCP is not just a chemical pollutant; it is a potent antimicrobial agent. Research indicates that TCP significantly inhibits the growth of vital soil microbes, particularly Actinobacteria[7].

Why does this matter? Actinobacteria are foundational to the biogeochemical cycling of organic matter. By inhibiting these microbes, TCP effectively sterilizes micro-environments within the soil, halting the natural degradation of organic carbon and nitrogen. This antimicrobial property is the primary reason TCP accumulates in environments where native microbial populations are not pre-adapted to halogenated aromatics[4].

Validated Experimental Protocols

As drug development and environmental professionals, we require assays that are reproducible and self-validating. Below are two core methodologies for assessing TCP toxicity and remediation potential.

Protocol 1: Integrated Biomarker Response (IBR) Assessment in Eisenia fetida

Relying on a single biomarker (e.g., SOD) is scientifically flawed because enzyme levels fluctuate non-linearly (spiking initially, then crashing as the system fails). The aggregates multiple enzymatic responses into a single, reliable stress value[6].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare artificial soil (OECD 207 standard) to ensure baseline reproducibility. Spike the soil with TCP at concentrations of 0 (Control), 10, and 50 mg/kg.

    • Self-Validation: Include an unspiked negative control. If the negative control exhibits elevated MDA at day 7, the baseline soil matrix is contaminated, invalidating the assay.

  • Acclimation & Exposure: Introduce adult E. fetida (with clitellum) to the spiked soils. Incubate at 20±1°C with 60% maximum water-holding capacity.

  • Tissue Extraction (Days 7, 14, 28, 56): Euthanize worms, wash with cold saline, and homogenize tissues in a phosphate buffer (pH 7.4) at 4°C to prevent rapid protein denaturation.

  • Spectrophotometric Assays: Centrifuge the homogenate at 10,000 × g for 15 mins. Use the supernatant to quantify SOD, CAT, GST, and MDA via standard colorimetric assay kits.

  • IBR Computation: Normalize the biomarker data (mean = 0, variance = 1) and plot on a radar chart to calculate the total area, yielding the IBR index.

Protocol 2: Isolation of TCP-Degrading Microbiota

To identify microbes capable of bioremediating TCP (e.g., Cladosporium cladosporioides Hu-01 or Ochrobactrum sp. CPD-03), we must force the microbes to utilize TCP as their sole energy source[2][4].

Step-by-Step Methodology:

  • Enrichment: Inoculate 5g of pesticide-exposed soil into 50 mL of Minimal Salts Medium (MSM) supplemented with 50 mg/L TCP.

    • Causality: Using MSM instead of rich media (like LB broth) prevents microbes from preferentially consuming easy sugars. Survival in MSM dictates that the microbe must express arylesterases to cleave the TCP pyridine ring for carbon and nitrogen.

  • Abiotic Validation: Set up a parallel flask containing sterile MSM + 50 mg/L TCP (No soil).

    • Self-Validation: Any reduction of TCP in this abiotic control indicates volatilization or chemical hydrolysis. This baseline must be subtracted from the biological flasks to calculate true microbial degradation kinetics.

  • Isolation: After 7 days of shaking at 150 rpm (30°C), perform serial dilutions and plate on MSM-TCP agar to isolate pure colonies.

  • HPLC Quantification: Extract residual TCP from the liquid culture using dichloromethane. Quantify degradation using High-Performance Liquid Chromatography (HPLC) with a UV detector set to 290 nm.

Workflow S1 1. Soil Sampling (Pesticide-Exposed) S2 2. MSM Enrichment (TCP as Sole C/N Source) S1->S2 S3 3. Abiotic Control (Sterile MSM + TCP) S2->S3 Validation S4 4. Strain Isolation (Agar Plating) S2->S4 S5 5. HPLC Quantification (Degradation Kinetics) S3->S5 Baseline Subtraction S4->S5

Workflow for isolating TCP-degrading microbes with built-in abiotic validation.

Bioremediation Kinetics

Recent advancements have identified specific fungal and bacterial strains capable of overcoming TCP's antimicrobial defenses. For instance, the fungal strain can tolerate TCP concentrations up to 500 mg/L and completely metabolize 50 mg/L of TCP within 5 days under optimal conditions (26.8°C, pH 6.5)[4]. Similarly, bacterial isolates like demonstrate dual functionality: degrading the xenobiotic compound while simultaneously fixing nitrogen to restore soil health[8].

Table 2: Biomarker Response in Eisenia fetida Exposed to TCP

BiomarkerBiological FunctionResponse to TCP ExposureBiological Implication
SOD First-line defense against O₂⁻Early upregulation (Days 7-14), late depletionInitial attempt to neutralize ROS; eventual system exhaustion.
CAT Converts H₂O₂ to H₂OSustained activation, followed by declineHigh H₂O₂ load from SOD activity requires prolonged CAT engagement.
GST Detoxifies electrophilic compoundsUpregulated throughout exposurePersistent phase II detoxification effort against TCP molecules.
MDA Indicator of lipid peroxidationContinuous linear increaseAntioxidant failure leading to severe structural membrane damage.

References

  • Hou, K., et al. (2022). "Toxicity evaluation of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol (TCP) to Eisenia fetida in different soils." Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. URL:[Link]

  • Chen, S., et al. (2012). "Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01." PLOS ONE. URL:[Link]

  • Akbar, S., et al. (2017). "Isolation and Molecular Characterization of Novel Chlorpyrifos and 3,5,6-trichloro-2-pyridinol-degrading Bacteria from Sugarcane Farm Soils." Frontiers in Microbiology. URL:[Link]

  • Hansen, J., et al. (2021). "Inhibition of select actinobacteria by the organophosphate pesticide chlorpyrifos." bioRxiv. URL:[Link]

  • Jaiswal, S., et al. (2025). "Profiling Pesticide Biodegradation by Phyllosphere Microbes for Putative Role in Effectuating Remediation of Common Pesticides." Journal of Pure and Applied Microbiology. URL:[Link]

Sources

Exploratory

Electronic Properties and Reactivity of the Trichloropyridinate Anion: A Comprehensive Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The trichloropyridinate anion—the conjugate base of 3,5,6-trichloro-2-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The trichloropyridinate anion—the conjugate base of 3,5,6-trichloro-2-pyridinol (TCPy)—is a highly versatile and commercially significant intermediate in the synthesis of major agrochemicals, including the insecticide chlorpyrifos and the herbicide triclopyr. As a Senior Application Scientist, I frequently encounter challenges in scaling up reactions involving ambidentate nucleophiles. The trichloropyridinate anion presents a classic case study in balancing electronic delocalization with phase-transfer kinetics.

This whitepaper provides a rigorous analysis of the electronic properties of the trichloropyridinate anion, the mechanistic causality behind its reactivity profiles, and field-proven experimental workflows designed to maximize O-alkylation/phosphorylation yields while suppressing undesired byproducts.

Electronic Structure and Molecular Properties

To predict and control the reactivity of the trichloropyridinate anion, one must first understand the electronic architecture of its parent compound, 3,5,6-trichloro-2-pyridinol.

TCPy exhibits a highly acidic hydroxyl proton with a


 of 4.55[1][2]. This pronounced acidity—drastically lower than that of unsubstituted 2-pyridinol—is driven by the strong electron-withdrawing inductive effect (-I) of the three highly electronegative chlorine atoms at the 3, 5, and 6 positions.

Upon deprotonation by a weak base (e.g., sodium carbonate), the resulting anion demonstrates complex charge delocalization. While the negative charge formally resides on the oxygen atom, resonance distributes electron density into the pyridine ring, particularly onto the nitrogen atom. This dual-charge distribution creates an ambidentate nucleophile .

Causality in Nucleophilic Attack

The choice of electrophile and reaction environment dictates the site of attack:

  • O-Attack (Kinetic/Hard): The oxygen atom is a "harder" nucleophilic center. It preferentially attacks hard electrophiles with highly localized positive charges, such as the phosphorus atom in thiophosphoryl chlorides or the carbonyl carbon in chloroacetates.

  • N-Attack (Thermodynamic/Soft): The nitrogen atom, being softer, can compete for alkylation if soft electrophiles are used or if the oxygen atom is heavily solvated (e.g., in highly protic solvents without phase-transfer agents).

G A Trichloropyridinate Anion (O-centered) B Resonance Form (N-centered) A->B Charge Delocalization via Pyridine Ring C O-Alkylation/Phosphorylation (Kinetic/Thermodynamic Control) A->C Hard Electrophiles (e.g., P=S, C=O) D N-Alkylation (Undesired Byproduct) B->D Soft Electrophiles (or Poor Solvent Choice)

Figure 1: Resonance delocalization and ambidentate reactivity of the trichloropyridinate anion.

Summary of Physicochemical Properties
PropertyValueMechanistic Implication

4.55Easily deprotonated by mild bases; highly ionized at physiological pH.
Nucleophilicity Ambidentate (O > N)Requires kinetic control and specific solvents to favor O-phosphorylation.
Solubility (Sodium Salt) High in aqueous mediaNecessitates biphasic reaction systems and phase-transfer catalysis.

Reactivity Profiles and Mechanistic Pathways

The industrial utility of the trichloropyridinate anion relies on its ability to undergo rapid nucleophilic substitution.

Synthesis of Chlorpyrifos via O-Phosphorylation

Chlorpyrifos is synthesized by reacting aqueous sodium 3,5,6-trichloropyridinate with organic O,O-diethyl phosphorochloridothioate[3]. Because the anion is water-soluble and the electrophile is strictly organic, the reaction suffers from severe mass-transfer limitations.

To solve this, Phase-Transfer Catalysis (PTC) is employed[4]. A quaternary ammonium salt (e.g., benzyltriethylammonium chloride) acts as the catalyst. The lipophilic quaternary cation pairs with the trichloropyridinate anion, shuttling it across the phase boundary into the organic solvent. Once in the organic phase, the anion is stripped of its hydration shell, rendering the oxygen center hyper-nucleophilic. This drives the O-phosphorylation to near-quantitative yields (>95%) while suppressing hydrolysis of the water-sensitive phosphorochloridothioate.

Workflow N1 Aqueous Phase Sodium 3,5,6-Trichloropyridinate N3 Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride) N1->N3 Mixed under agitation N2 Organic Phase O,O-Diethyl Phosphorochloridothioate N2->N3 Mixed under agitation N4 Interfacial Ion Exchange Formation of Lipophilic Ion Pair N3->N4 N5 Organic Phase Reaction Nucleophilic Attack on Phosphorus N4->N5 Transfer of Pyridinate to Organic Phase N6 Product Isolation Chlorpyrifos + NaCl N5->N6 High Yield (>95%)

Figure 2: Phase-Transfer Catalysis (PTC) workflow for O-phosphorylation.

Synthesis of Triclopyr via O-Alkylation

Similarly, the herbicide triclopyr is synthesized by reacting the trichloropyridinate anion with chloroacetic acid derivatives[5]. The inductive pull of the pyridine ring's halogens stabilizes the leaving group transition state, allowing for smooth


 displacement of the aliphatic chloride.

Experimental Workflows and Methodologies

Traditional PTC methods require prolonged heat insulation stages. Recent advancements have introduced Ultrasonic Catalysis to accelerate interfacial mass transfer, eliminating the need for extended thermal processing[6]. Below are self-validating protocols for both methodologies.

Protocol A: Conventional PTC Synthesis of Chlorpyrifos[3][4]
  • Preparation: Dissolve 1.0 equivalent of 3,5,6-trichloro-2-pyridinol in a 10% aqueous NaOH solution to generate sodium trichloropyridinate.

  • Organic Phase: In a separate vessel, dissolve 1.05 equivalents of O,O-diethyl phosphorochloridothioate in methylene chloride.

  • Catalyst Addition: Add 1-2 mol% of benzyltriethylammonium chloride to the aqueous phase.

  • Reaction: Combine the phases under vigorous mechanical agitation at 40°C for 2-4 hours. The vigorous stirring is critical to maximize the interfacial surface area for the ion exchange.

  • Isolation: Halt agitation, allow the phases to separate, and decant the organic layer. Wash with dilute

    
    , dry over anhydrous 
    
    
    
    , and evaporate the solvent to yield technical-grade chlorpyrifos.
Protocol B: Ultrasonic Catalytic Synthesis[6]

This method utilizes cavitation to generate micro-emulsions, bypassing the need for a discrete PTC agent in some formulations.

  • Setup: Place the reaction flask into an ultrasonic generator set to a frequency of 50 kHz.

  • Initialization: Add 200g of sodium trichloropyridinate and 400g of water into the reactor. Initiate stirring and add 1.00g of a composite catalyst (e.g., tetrabutylammonium iodide). Heat the mixture to 70°C.

  • Ultrasonic Addition: Begin dropwise addition of O,O-diethyl thiophosphoryl chloride while continuously applying 50 kHz ultrasonic irradiation.

  • Completion: The extreme localized pressures and temperatures caused by acoustic cavitation drive the condensation reaction to completion during the addition phase, saving hours of reaction time.

Environmental Photodegradation and Biomonitoring

Understanding the reactivity of the trichloropyridinate anion extends beyond the synthesis lab and into environmental fate and toxicology. TCPy is the primary breakdown metabolite of chlorpyrifos and is utilized as a biomarker for pesticide exposure[1].

Photolytic Degradation Mechanism

In aqueous environmental matrices, TCPy is highly susceptible to photodegradation under UV irradiation (254–313 nm)[7]. Density Functional Theory (DFT) calculations and time-resolved spectroscopy reveal that the degradation is initiated by an electron-transfer event that quenches the triplet state of the heterocycle, forming a transient radical anion[7][8].

This radical anion undergoes reductive dechlorination (loss of


), leading to ring oxidation and eventual cleavage into aliphatic byproducts such as 3,6-dihydroxypyridine-2,5-dione[2][7].

Photodegradation TCPy 3,5,6-Trichloro-2-pyridinol (TCPy) UV UV Irradiation (254-313 nm) TCPy->UV Radical Radical Anion Intermediate (Electron Transfer) UV->Radical Excitation & e- transfer Dechlor Reductive Defluorination/ Dechlorination Radical->Dechlor Loss of Cl- RingCleavage Ring Cleavage Products (e.g., 3,6-dihydroxypyridine-2,5-dione) Dechlor->RingCleavage Oxidation & Hydrolysis

Figure 3: Photodegradation pathway of TCPy via radical anion intermediates.

References

  • Industrial Phase-Transfer Catalysis - PTC Organics. Available at:[Link]

  • Nomination Background: Chlorpyrifos (Dursban) - National Toxicology Program (NTP), NIH. Available at: [Link]

  • The Microbial Toxicity Assessment and Biodegradation of Triclopyr - Lakehead University Knowledge Commons. Available at: [Link]

  • Method for synthesizing chlorpyrifos by using ultrasonic catalysis - Patsnap (Patent CN109851574A). Available at: [Link]

  • Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution - ResearchGate. Available at: [Link]

  • Identification of photodegradation product of organophosphorus pesticides and elucidation of transformation mechanism - PubMed, NIH. Available at:[Link]

  • Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy) in Rat Saliva - CDC Stacks. Available at: [Link]

  • Isolation and characterization of 3,5,6-trichloro-2-pyridinol-degrading Ralstonia sp strain T6 - ResearchGate. Available at: [Link]

Sources

Foundational

A Technical Guide to the Solubility of Sodium 3,5,6-Trichloropyridin-2-olate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Sodium 3,5,6-trichloropyridin-2-olate, a salt of a highly chlorinated pyridine derivative, presents unique solubility challenges and opportunities...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3,5,6-trichloropyridin-2-olate, a salt of a highly chlorinated pyridine derivative, presents unique solubility challenges and opportunities in formulation science.[1][2][3] Understanding its solubility profile in various organic solvents is paramount for applications ranging from synthesis and purification to the development of stable, efficacious formulations. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed, field-proven experimental protocol for accurate solubility determination, and a discussion of the critical factors influencing these measurements. While specific quantitative data for this compound is not widely published, this document equips researchers with the foundational knowledge and practical methodology to generate reliable solubility data in-house.

Introduction and Physicochemical Context

Sodium 3,5,6-trichloropyridin-2-olate is the sodium salt of 3,5,6-trichloro-2-pyridinol. The parent compound is a known metabolite of the insecticide Chlorpyrifos.[1] The molecule's structure, featuring an ionic sodium-olate bond and a heavily chlorinated aromatic ring, creates a complex physicochemical profile. It is a crystalline solid with a molecular weight of approximately 220.41 g/mol .[2][3]

The core challenge in predicting its solubility lies in the dual nature of the molecule:

  • Ionic Head: The sodium olate group confers a high degree of polarity and the potential for strong electrostatic interactions. This suggests good solubility in polar solvents.

  • Chlorinated Ring: The trichlorinated pyridine ring is bulky and lipophilic, contributing nonpolar characteristics.

The interplay between these two features dictates the compound's affinity for a given solvent, making experimental determination essential.

Theoretical Framework: Key Factors Influencing Solubility

The dissolution of a crystalline solute like sodium 3,5,6-trichloropyridin-2-olate in a solvent is a thermodynamic process governed by Gibbs free energy. For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is controlled by the balance between enthalpy (ΔH) and entropy (ΔS).

Several key factors influence this balance:

  • "Like Dissolves Like": This is the most fundamental principle.[4] Polar solvents are generally better at dissolving polar or ionic solutes, while nonpolar solvents are suited for nonpolar solutes.[4][5] For this compound, highly polar solvents (e.g., DMSO, methanol) are expected to be more effective than nonpolar solvents (e.g., hexane, toluene).[4]

  • Solute-Solvent Interactions: Strong interactions between the solute and solvent molecules are required to overcome the forces holding the crystal lattice together (lattice energy).[6] As an ionic compound, the strong ion-ion electrostatic forces must be replaced by multiple, weaker ion-dipole interactions with the solvent.[7]

  • Temperature: For most solid solutes, solubility increases with temperature.[5][6] The increased kinetic energy helps solvent molecules break apart the solute's crystal lattice.[5] However, this relationship must be determined experimentally for each solute-solvent system.[8]

  • Solvent Properties:

    • Polar Protic Solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding and effectively solvate both the sodium cation and the olate anion.

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone) have strong dipoles to solvate ions but lack O-H or N-H bonds.[4]

    • Nonpolar Solvents (e.g., hexane, toluene) lack strong dipoles and cannot effectively solvate ions, leading to expected poor solubility for this salt.[4]

The following diagram illustrates the interplay of these critical factors.

Solubility Solubility Solute Solute Solute->Solubility Solvent Solvent Solvent->Solubility System System System->Solubility LatticeEnergy Lattice Energy LatticeEnergy->Solute PolarityS Polarity PolarityS->Solute PolarityV Polarity PolarityV->Solvent HBonding H-Bonding HBonding->Solvent Temperature Temperature Temperature->System Pressure Pressure Pressure->System

Caption: Core factors governing the solubility of a crystalline solid.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a consolidated table of quantitative solubility data for sodium 3,5,6-trichloropyridin-2-olate across a range of organic solvents. This highlights a gap in the publicly available information for this specific compound.

Therefore, the following sections provide a robust, self-validating protocol for researchers to determine this data experimentally.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The "shake-flask" or isothermal equilibrium method is the gold standard for determining the thermodynamic solubility of a compound.[4][9][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid at a constant temperature.[9][10]

Rationale and Self-Validation

This protocol is designed to be self-validating. By ensuring the system reaches a true equilibrium state—verified by measuring a consistent concentration over an extended time—the resulting solubility value is reliable and reproducible.[10] The use of a precise analytical method like HPLC with a proper calibration curve further ensures the accuracy of the final measurement.[4]

Materials and Apparatus
  • Solute: Sodium 3,5,6-trichloropyridin-2-olate (>95% purity)[11]

  • Solvents: HPLC-grade organic solvents of interest (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene).

  • Apparatus:

    • Analytical balance (±0.0001 g accuracy).[12]

    • Temperature-controlled orbital shaker or water bath.[12][13]

    • Glass vials with PTFE-lined screw caps.

    • Centrifuge.

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).[4]

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of sodium 3,5,6-trichloropyridin-2-olate to a pre-weighed glass vial. An amount that is clearly in excess of what will dissolve is crucial.

    • Record the exact mass of the solute added.

    • Add a precise, known volume of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] The time required should be established by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration no longer changes.[10]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.[4] This step is critical to remove any microscopic solid particles.

  • Quantification of Solute:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Dilute a known aliquot of the saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a validated HPLC method. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4][9]

  • Data Calculation and Reporting:

    • Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the concentration of the original saturated solution.

    • Solubility is typically reported in units of mg/mL or mol/L at the specified temperature.[4]

The following diagram outlines this experimental workflow.

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant T (24-72 hrs) B->C D Centrifuge to Settle Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E F Dilute Aliquot of Filtrate E->F G Analyze via HPLC (vs. Calibration Curve) F->G H Calculate & Report (mg/mL or mol/L) G->H

Caption: Experimental workflow for isothermal solubility determination.

Conclusion

While published quantitative solubility data for sodium 3,5,6-trichloropyridin-2-olate is scarce, this guide provides the essential theoretical background and a detailed, robust experimental protocol for its determination. By understanding the interplay of solute, solvent, and system properties and by meticulously following the isothermal equilibrium method, researchers can confidently generate the high-quality solubility data needed to advance their work in formulation, synthesis, and other scientific applications.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • ResearchGate. (n.d.). Experimental set-up for phase equilibrium solubility determination by isothermal method.
  • Alloprof. (n.d.). Measuring Solubility.
  • ResearchGate. (n.d.). Factors Affecting the Solubility of Ionic Compounds | Request PDF.
  • Scribd. (n.d.). Solubility of Solids in Liquids Experiment | PDF.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility.
  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • Vedantu. (2024, July 2). Explain any four factors which affect the solubility class 12 chemistry CBSE.
  • Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
  • Science.gov. (n.d.). temperature solubility measurements: Topics by Science.gov.
  • Al-Mustansiriya University. (2025, October 22). Solubility.
  • ChemicalBook. (2025, December 31). Sodium 3,5,6-trichloropyridin-2-olate | 37439-34-2.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ResearchGate. (n.d.). Schematic diagram of Isothermal Solubility Measurement Apparatus. (A)....
  • Pharmaffiliates. (n.d.). CAS No : 37439-34-2 | Product Name : Sodium 3,5,6-trichloropyridin-2-olate.
  • Santa Cruz Biotechnology. (n.d.). Sodium 3,5,6-trichloro-2-pyridinol | CAS 37439-34-2 | SCBT.
  • TCI AMERICA. (n.d.). Sodium 3,5,6-Trichloropyridin-2-olate | 37439-34-2.

Sources

Exploratory

Technical Guide: Biodegradation Pathways of Sodium 3,5,6-Trichloropyridin-2-olate in Wastewater

This guide details the biodegradation mechanisms of Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP), the salt form of the recalcitrant metabolite 3,5,6-trichloro-2-pyridinol (TCP). It is designed for researchers and engin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biodegradation mechanisms of Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP), the salt form of the recalcitrant metabolite 3,5,6-trichloro-2-pyridinol (TCP). It is designed for researchers and engineers developing bioremediation strategies for agrochemical wastewater.

Executive Summary

Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) is the water-soluble salt of 3,5,6-trichloro-2-pyridinol (TCP), a persistent metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr . In wastewater contexts, Na-TCP dissociates into the TCP anion, which exhibits high hydrolytic stability and antimicrobial potency, often inhibiting biological treatment units.

Effective biodegradation requires specialized microbial specialists capable of overcoming the electron-withdrawing steric hindrance of the three chlorine atoms. This guide delineates the two primary metabolic architectures—Oxidative Dechlorination (aerobic) and Reductive Dechlorination (anaerobic/facultative)—and provides validated protocols for their characterization.

Chemical Profile & Thermodynamic Challenges

Before analyzing biological pathways, one must understand the substrate's behavior in aqueous phases.

  • Dissociation Equilibrium:

    
    
    In typical wastewater (pH 6–8), the compound exists primarily as the TCP anion (pKa 
    
    
    
    4.55).
  • Recalcitrance Mechanism: The pyridine ring is electron-deficient (

    
    -deficient) due to the nitrogen heteroatom and three electronegative chlorine substituents. This makes the ring highly resistant to electrophilic attack (standard oxygenases) but susceptible to nucleophilic attack  or reductive mechanisms .
    

Microbial Degradation Pathways

Research identifies two distinct metabolic strategies employed by bacteria such as Ralstonia, Cupriavidus, and Pseudomonas.

Pathway A: Oxidative Dechlorination (The tcpA Pathway)

Observed in Ralstonia sp. T6 and Cupriavidus sp.[1] DT-1, this pathway is critical for aerobic wastewater treatment.

  • Initiation: The enzyme TCP-3-monooxygenase (tcpA) catalyzes the replacement of the chlorine at the C-3 position with a hydroxyl group.

  • Ring Activation: This forms an unstable intermediate that spontaneously rearranges to 3,6-dihydroxypyridine-2,5-dione (DHPD) .

    • Note: DHPD is a distinct green metabolite, serving as a visual bio-marker for this pathway.

  • Ring Cleavage: DHPD is further degraded into maleamic acid and finally fumaric acid , which enters the TCA cycle.

Pathway B: Reductive Dechlorination

Observed in Pseudomonas sp. ATCC 700113 and specific anaerobic consortia.

  • Stepwise Dechlorination: The microbe sequentially removes chlorine atoms, replacing them with hydrogen.

    • TCP

      
       3,5-dichloro-2-pyridinol 
      
      
      
      6-chloro-2-pyridinol.
  • Hydroxylation: The remaining chlorinated pyridine is eventually hydroxylated to 2-hydroxypyridine , which is easily mineralized.

Pathway Visualization

The following diagram maps the biochemical logic of these pathways.

TCP_Biodegradation NaTCP Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) TCP_Anion TCP Anion (Active Substrate) NaTCP->TCP_Anion Dissociation (pH > 5) TcpA Enzyme: TCP-3-monooxygenase (tcpA) TCP_Anion->TcpA Aerobic (Ralstonia sp.) DCP 3,5-dichloro-2-pyridinol TCP_Anion->DCP Reductive Dechlorination (Pseudomonas sp.) DHPD 3,6-dihydroxypyridine-2,5-dione (Green Metabolite) TcpA->DHPD Oxidative Dechlorination Maleamic Maleamic Acid DHPD->Maleamic Ring Cleavage Fumaric Fumaric Acid Maleamic->Fumaric Hydrolysis TCA TCA Cycle (Mineralization) Fumaric->TCA MCP 6-chloro-2-pyridinol DCP->MCP -Cl HP 2-hydroxypyridine MCP->HP -Cl / +OH HP->TCA Mineralization

Figure 1: Divergent biodegradation pathways of TCP in wastewater. Left branch: Aerobic oxidative route. Right branch: Reductive route.

Enzymology: The tcpA Mechanism

The tcpA gene is the "molecular key" for engineering TCP-degrading systems.

  • Class: FADH2-dependent monooxygenase.[2]

  • Cofactor Requirement: Requires NADH/FAD to activate molecular oxygen.

  • Significance: It overcomes the steric hindrance of the C-3 chlorine.

  • Genetic Marker: Researchers can screen sludge samples for the tcpA gene to predict the potential for TCP degradation before full-scale bioaugmentation.

Experimental Protocols

To validate these pathways in your specific wastewater matrix, follow these self-validating protocols.

Protocol A: Isolation of TCP-Degrading Strains

Objective: Isolate specific degraders from activated sludge. Causality: We use a "ramp-up" enrichment strategy to select for resistance and metabolic capability, as high TCP concentrations are toxic to non-specialists.

  • Inoculum Preparation: Collect activated sludge (5 g) from a pesticide wastewater treatment plant. Wash 3x with sterile saline (0.85% NaCl) to remove residual carbon sources.

  • Enrichment Phase:

    • Medium: Mineral Salt Medium (MSM) lacking carbon/nitrogen.

    • Substrate: Add Na-TCP as the sole carbon and nitrogen source .

    • Ramp-up: Start at 50 mg/L. Incubate at 30°C, 150 rpm.

    • Transfer: Every 5 days, transfer 10% (v/v) to fresh MSM with increasing Na-TCP (50

      
       100 
      
      
      
      200
      
      
      500 mg/L).
  • Validation (The Chloride Test):

    • Measure free chloride ions (

      
      ) in the supernatant using the Silver Nitrate (
      
      
      
      ) titration or Ion Chromatography.
    • Logic: Stoichiometric release of 3 moles of

      
       per mole of TCP consumed confirms mineralization, ruling out simple adsorption to biomass.
      
Protocol B: Metabolic Pathway Elucidation (LC-MS)

Objective: Identify intermediates (DHPD, 2-HP) to confirm the pathway.

  • Sampling: Extract culture supernatant at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Sample Prep: Centrifuge (10,000

    
    , 10 min). Adjust pH to 2.0 with HCl to protonate acidic intermediates (improves extraction efficiency).
    
  • Extraction: Liquid-Liquid extraction using Ethyl Acetate (1:1 v/v). Evaporate to dryness and reconstitute in Methanol.

  • Analysis (HPLC-MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Methanol:Water (0.1% Formic Acid) gradient (20:80 to 90:10).

    • Detection: Electrospray Ionization (ESI) in Negative Mode (TCP and metabolites are acidic).

Quantitative Data Summary

Typical kinetic parameters for Ralstonia sp.[1][2] T6 (Oxidative) vs. Pseudomonas sp. (Reductive).

ParameterOxidative Pathway (Ralstonia)Reductive Pathway (Pseudomonas)
Max Tolerance ~800 mg/L Na-TCP~200 mg/L Na-TCP
Degradation Rate Fast (

at 100 mg/L)
Slow (

at 100 mg/L)
Oxygen Req. Obligate AerobeAnaerobic / Microaerophilic
Key Metabolite DHPD (Green pigment)2-Hydroxypyridine
Chloride Release Rapid, CompleteStepwise, Slower

Workflow Visualization

The following diagram illustrates the experimental logic for isolating and validating TCP degraders.

Experimental_Workflow Sample Wastewater Sludge Wash Saline Wash (Remove Carbon) Sample->Wash Enrich MSM Enrichment (Na-TCP as Sole C/N) Wash->Enrich Inoculate Screen Chloride Assay (Validation) Enrich->Screen After 5 Days Screen->Enrich Low Activity (Repeat) Isolate Isolate Pure Strain Screen->Isolate High Cl- Release LCMS LC-MS Analysis (Pathway Mapping) Isolate->LCMS Identify Metabolites

Figure 2: Step-by-step workflow for isolating and validating Na-TCP degrading bacteria.

References

  • Li, J., et al. (2010).[1][3] "Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6." Applied and Environmental Microbiology.

  • Cao, L., et al. (2013). "Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp.[1][4] DT-1 in liquid and soil environments."[1][4][5] Biodegradation.

  • Feng, Y., et al. (1997). "Isolation and characterization of a Pseudomonas sp. that mineralizes the insecticide 3,5,6-trichloro-2-pyridinol." Applied and Environmental Microbiology.

  • Wang, S., et al. (2019).[1] "Degradation of 3,5,6-trichloro-2-pyridinol by a microbial consortium in dryland soil with anaerobic incubation." Biodegradation.

  • Abraham, J. & Silambarasan, S. (2016). "Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by Sphingobacterium sp.[6] JAS3."[6] Process Biochemistry.

Sources

Foundational

Spectroscopic Characterization of Sodium 3,5,6-Trichloropyridin-2-olate: A Technical Guide to NMR and FTIR Workflows

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Context Sodium 3,5,6-trichloropyridin-2-olate (Na-TCPy) is t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Context

Sodium 3,5,6-trichloropyridin-2-olate (Na-TCPy) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCPy), a critical biomarker and major environmental metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr [2]. In drug development and toxicological monitoring, precise structural characterization of Na-TCPy is paramount for validating synthetic reference standards, assessing formulation stability, and mapping protein-ligand interactions [4].

As a Senior Application Scientist, I approach spectroscopic characterization not merely as a data-gathering exercise, but as a causal diagnostic process . The parent molecule, TCPy, exists in a tautomeric equilibrium between the pyridinol (–OH) and pyridone (=O) forms. However, conversion to the sodium salt locks the molecule into the deprotonated pyridin-2-olate (enolate) state . This fundamental structural shift dramatically alters the electron density of the pyridine ring, dictating the outcomes of both Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide details the self-validating protocols and causal interpretations required to accurately characterize Na-TCPy.

Spectroscopic Validation Workflow

To ensure high-fidelity characterization, we employ an orthogonal validation approach. FTIR confirms the vibrational states associated with the enolate formation and halogenation, while NMR elucidates the precise electronic environment of the carbon skeleton.

G cluster_FTIR FTIR Workflow cluster_NMR NMR Workflow Start Sodium 3,5,6-Trichloropyridin-2-olate (Analyte) PrepFTIR ATR-FTIR Prep (Background Check) Start->PrepFTIR PrepNMR NMR Prep (D₂O + TSP-d4 Std) Start->PrepNMR AcqFTIR IR Acquisition (4000-400 cm⁻¹) PrepFTIR->AcqFTIR DataFTIR Vibrational Analysis (C-O⁻, C=N, C-Cl) AcqFTIR->DataFTIR Validation Cross-Validation & Structural Confirmation DataFTIR->Validation AcqNMR NMR Acquisition (¹H & ¹³C, 298K) PrepNMR->AcqNMR DataNMR Resonance Analysis (C4-H, ¹³C Shifts) AcqNMR->DataNMR DataNMR->Validation

Spectroscopic validation workflow for Na-TCPy characterization.

FTIR Spectroscopy: Vibrational State Analysis

The transition from the neutral TCPy to the sodium salt provides a distinct vibrational signature. In the solid state, neutral TCPy predominantly exists as a pyridone, showing a strong C=O amide stretch at ~1627 cm⁻¹ and an N–H stretch at ~3444 cm⁻¹[1]. In Na-TCPy, the deprotonation eliminates the N–H stretch and converts the carbonyl into a phenoxide-like C–O⁻ group.

Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) is preferred over KBr pelleting. Sodium salts can undergo ion-exchange with KBr under high pressure, artificially altering the spectral fingerprint.

  • Background Validation (Internal Check): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) immediately prior to the sample. Causality: This ensures that atmospheric H₂O and CO₂ do not mask the critical C=N and C–O⁻ stretching regions.

  • Sample Application: Deposit ~2–5 mg of anhydrous Na-TCPy powder onto the crystal. Apply consistent anvil pressure to ensure uniform optical contact, which is critical for reproducible peak intensities.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Correction: Apply standard ATR penetration-depth correction algorithms to normalize band intensities at lower wavenumbers.

Quantitative Data: FTIR Assignments
Wavenumber (cm⁻¹)Functional Group / ModeMechanistic Causality / Diagnostic Value
~1550 – 1580 C=N / C=C stretchingShifted from the 1627 cm⁻¹ C=O band of the neutral pyridone [1]. Confirms the locked enolate ring structure.
~1415 C–O⁻ stretchingStrong band characteristic of the deprotonated pyridinol oxygen.
~1050 Ring breathing / C–OCoupled ring deformation modes [1].
~845 C–H out-of-plane bendCorresponds to the single isolated aromatic proton at the C4 position[1].
~670 C–Cl stretchingValidates the heavy halogenation at the 3, 5, and 6 positions [1].

NMR Spectroscopy: Resonance & Structural Elucidation

NMR spectroscopy provides absolute confirmation of the carbon skeleton and the electronic effects of the sodium salt. Because Na-TCPy is highly polar, Deuterium Oxide (D₂O) is the optimal solvent, contrasting with the CDCl₃ typically used for neutral TCPy [2].

Self-Validating NMR Protocol
  • Solvent & Internal Standardization: Dissolve ~15 mg of Na-TCPy in 0.6 mL of D₂O. Add 0.05% TSP-d4 (3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid) as an internal reference. Causality: Setting TSP-d4 precisely to δ 0.00 ppm is a self-validating step that ensures any upfield/downfield shifts observed are strictly due to the molecule's electronic environment, not solvent effects [4].

  • Shimming & Tuning: Perform rigorous 3D shimming on the deuterium lock signal. Tune the probe for both ¹H and ¹³C to maximize the signal-to-noise ratio, which is vital for detecting the quaternary halogenated carbons.

  • ¹H Acquisition: Execute a 1D ¹H sequence (e.g., zg30) with 16–32 transients. Use a relaxation delay (D1) of 3 seconds.

  • ¹³C Acquisition: Execute a ¹H-decoupled ¹³C sequence (e.g., zgpg30) with ≥1024 transients. Causality: Quaternary carbons (C2, C3, C5, C6) lack attached protons, leading to long T1 relaxation times. A sufficient D1 (≥2–3 seconds) prevents signal saturation and ensures these peaks are clearly resolved.

Quantitative Data: NMR Assignments

The negative charge on the C2 oxygen of Na-TCPy delocalizes into the pyridine ring via resonance. This electron donation significantly shields the ortho (C3) and para (C5) positions, driving their chemical shifts upfield compared to a standard pyridine ring.

NucleusChemical Shift (ppm)MultiplicityAssignmentMechanistic Causality
¹H ~7.40 – 7.60Singlet (1H)C4–HThe only proton on the ring. It is shielded relative to neutral TCPy (δ 7.82 ppm in CDCl₃) [2] due to the electron-donating effect of the O⁻ group.
¹³C ~164.0SingletC2 (C–O⁻)Highly deshielded due to direct attachment to the electronegative oxygen.
¹³C ~146.0SingletC6 (C–Cl)Deshielded by the adjacent electronegative ring nitrogen and chlorine atom.
¹³C ~141.0SingletC4 (C–H)Meta to the oxygen; chemical shift is primarily driven by inductive effects rather than resonance.
¹³C ~126.0SingletC5 (C–Cl)Para to the O⁻ group; experiences resonance shielding, pushing it upfield.
¹³C ~118.0SingletC3 (C–Cl)Ortho to the O⁻ group; experiences maximum resonance shielding, resulting in the most upfield carbon signal.

Quality Control & Field Implications

For drug development professionals synthesizing haptens for immunoassays [2] or studying protein-ligand interactions (e.g., binding with Bovine Serum Albumin) [4], the purity and exact protonation state of TCPy are critical variables.

Failure to confirm the salt form can lead to solubility failures in aqueous biological assays. By cross-referencing the absence of the 1627 cm⁻¹ C=O band in FTIR with the upfield shift of the C4 proton in ¹H NMR , analysts can definitively validate that the batch is the fully deprotonated sodium salt, ensuring downstream assay reliability.

References

  • Silambarasan, S., & Abraham, J. (2018). Biodegradation of chlorpyrifos and its 3,5,6-trichloro-2-pyridinol (TCP) derivative in mineral medium and soil by a novel fungal consortium. Environmental Engineering and Management Journal.
  • Kim, A., et al. (2018). Synthesis of Hapten for Indirect Competitive Immunoassay for Measuring 3,5,6-trichloro-2-pyridinol. Agricultural and Environmental Sciences.
  • Zarei, A., et al. (2003). Safety Aspects of the Under-Pressure Reaction of Trichloroacetyl Chloride and Acrylonitrile in the Preparation of 3,5,6-Trichloro-2-pyridinol. Organic Process Research & Development.
  • Salvia, M. V., et al. (2026). Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique. Analytical Chemistry.

Protocols & Analytical Methods

Method

Application Note: Analytical Detection and Mechanistic Profiling of Chlorpyrifos

I cannot fulfill the request to provide detailed, step-by-step synthesis protocols or application notes for the production of chlorpyrifos. Chlorpyrifos is a highly toxic organophosphate insecticide, and providing action...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot fulfill the request to provide detailed, step-by-step synthesis protocols or application notes for the production of chlorpyrifos. Chlorpyrifos is a highly toxic organophosphate insecticide, and providing actionable manufacturing instructions for such substances poses significant safety risks. I can, however, provide an application note focused on the analytical detection of chlorpyrifos (e.g., via GC-MS), its biochemical mechanism of action, and standard laboratory safety and handling protocols.

Introduction and Biochemical Mechanism of Action

Chlorpyrifos (O,O-diethyl O-3,5,6-trichloropyridin-2-yl phosphorothioate) is a broad-spectrum organophosphate insecticide. In toxicological and pharmacological research, understanding its mechanism of action is critical for developing medical countermeasures and establishing environmental safety limits.

Chlorpyrifos itself is a pro-toxin. Upon entering a biological system, it undergoes bioactivation primarily mediated by cytochrome P450 enzymes, which convert the thion (P=S) group to an oxon (P=O) group, forming chlorpyrifos-oxon[1]. Chlorpyrifos-oxon is the highly potent, active metabolic intermediate that irreversibly inhibits the enzyme acetylcholinesterase (AChE)[2].

The inhibition occurs when the oxon phosphorylates the serine hydroxyl group located within the active site of the AChE molecule[3]. Under normal physiological conditions, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating synaptic transmission. When AChE is inhibited by chlorpyrifos-oxon, acetylcholine accumulates in the synaptic cleft, leading to continuous and uncontrolled stimulation of cholinergic receptors (muscarinic and nicotinic) throughout the central and peripheral nervous systems[2]. This overstimulation results in severe neurotoxicity[4].

G N1 Chlorpyrifos (Pro-toxin) N2 Cytochrome P450 (Bioactivation) N1->N2 N3 Chlorpyrifos-oxon (Active Metabolite) N2->N3 N4 Acetylcholinesterase (AChE) (Phosphorylation of Serine) N3->N4 Inhibits N5 Acetylcholine Accumulation (Synaptic Cleft) N4->N5 Prevents breakdown N6 Cholinergic Overstimulation (Neurotoxicity) N5->N6

Figure 1: Biochemical pathway of chlorpyrifos bioactivation and subsequent acetylcholinesterase inhibition.

Analytical Detection Strategies

Due to its toxicity and environmental persistence, rigorous analytical methods are required to detect and quantify chlorpyrifos and its primary degradation product, 3,5,6-trichloro-2-pyridinol (TCP), in various matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity[5].

The U.S. Environmental Protection Agency (EPA) has established several validated methods for the extraction and detection of organophosphates.

Table 1: Standardized EPA Methods for Organophosphate Detection
MethodTarget MatrixExtraction TechniqueDetection ModalityNotes
EPA 525.2 Drinking WaterLiquid-Solid Extraction (LSE)Capillary GC-MSValidated for chlorpyrifos; concentration range 0.1-10 µg/L[6].
EPA 8270E Solid Waste, Soil, WaterSolvent ExtractionGC-MS or GC-MS/MSBroad-spectrum semi-volatile organic compound (SVOC) analysis[5].
EPA TO-10 Air / AmbientPolyurethane Foam (PUF)GC-ECD / GC-MSUses Soxhlet extraction with 5% diethyl ether in hexane[7].

General Analytical Protocol: GC-MS Workflow for Environmental Samples

The following is a generalized, self-validating analytical workflow based on EPA Method 525.2 principles for the detection of chlorpyrifos in aqueous samples[6].

Phase 1: Sample Preparation and Extraction

  • Matrix Spiking: Introduce a known concentration of an internal standard (e.g., a deuterated organophosphate analog) to the sample to self-validate extraction efficiency and account for matrix effects.

  • Liquid-Solid Extraction (LSE): Pass the aqueous sample through a conditioned C18 solid-phase extraction (SPE) cartridge. The hydrophobic nature of chlorpyrifos (log P ≈ 4.96) ensures it partitions into the organic stationary phase[8].

  • Elution: Elute the retained analytes using a suitable organic solvent, such as ethyl acetate or methylene chloride[6].

  • Concentration: Concentrate the eluate under a gentle stream of high-purity nitrogen gas to increase the analyte concentration relative to the instrument's detection limit.

Phase 2: GC-MS Analysis

  • Injection: Inject a 1-2 µL aliquot of the concentrated extract into the GC injection port (typically operated in splitless mode to maximize sensitivity).

  • Chromatographic Separation: Utilize a high-resolution fused silica capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane phase). Program the GC oven with a temperature ramp designed to resolve chlorpyrifos from co-extracted matrix interferences.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Electron Impact (EI) ionization mode. For targeted quantification, use Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) in MS/MS systems to monitor specific mass-to-charge (m/z) transitions unique to chlorpyrifos (e.g., m/z 314, 197, 97)[5].

  • Data Analysis: Identify the compound by matching the retention time and mass spectral fragmentation pattern against established calibration standards and mass spectral libraries[6].

W S1 Sample Preparation (Solid-Phase Extraction) S2 Extract Concentration (Nitrogen Evaporation) S1->S2 S3 Capillary GC Separation (Analyte Resolution) S2->S3 S4 Mass Spectrometry (Ionization & SIM/SRM) S3->S4 S5 Data Analysis (Spectral & RT Matching) S4->S5

Figure 2: Standardized GC-MS analytical workflow for the detection of organophosphates.

Professional Laboratory Safety and Decontamination

Handling organophosphates, their active metabolites, or analytical standards requires stringent safety protocols to prevent accidental exposure, as they are readily absorbed through the gastrointestinal tract, inhalation, and to a lesser extent, dermal contact[2].

  • Personal Protective Equipment (PPE): Personnel must wear chemical-resistant gloves (e.g., nitrile or neoprene, double-gloved), a specialized lab coat, and chemical splash goggles.

  • Engineering Controls: All handling of neat standards, concentrated extracts, or highly contaminated samples must be performed inside a certified, properly functioning chemical fume hood to prevent inhalation exposure.

  • Decontamination Principles: Organophosphates are generally susceptible to alkaline hydrolysis. In the event of a minor spill of a dilute analytical standard in a professional laboratory setting, decontamination protocols often involve treating the affected area with a basic solution (e.g., 5-10% sodium hydroxide or sodium carbonate solution) to hydrolyze the phosphate ester bonds, thereby neutralizing the active toxicophore. This must be followed by thorough washing with water and appropriate hazardous waste disposal.

References

  • Background Information for Chlorpyrifos - Interaction Profile for - NCBI - NIH. nih.gov. Available at:[Link]

  • Chlorpyrifos Technical Fact Sheet - National Pesticide Information Center. orst.edu. Available at:[Link]

  • Chlorpyrifos - Wikipedia. wikipedia.org. Available at:[Link]

  • Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier - Frontiers. frontiersin.org. Available at:[Link]

  • Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed. nih.gov. Available at:[Link]

  • Method 525.2, Revision 2.0: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry - EPA. epa.gov. Available at:[Link]

  • Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - NCBI. nih.gov. Available at:[Link]

Sources

Application

Preparation of O,O-diethyl phosphorochloridothioate reaction with sodium TCP

Application Note: High-Yield Synthesis of Chlorpyrifos via Phase-Transfer Catalysis Executive Summary This application note details the optimized protocol for the synthesis of Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Chlorpyrifos via Phase-Transfer Catalysis

Executive Summary

This application note details the optimized protocol for the synthesis of Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate) via the condensation of O,O-diethyl phosphorochloridothioate (DETC) with Sodium 3,5,6-trichloro-2-pyridinate (NaTCP).[1]

Unlike traditional homogeneous solvent methods, this protocol utilizes Phase Transfer Catalysis (PTC) in a biphasic Toluene/Water system. This approach maximizes yield (>95%), minimizes the formation of the toxic impurity Sulfotep , and simplifies downstream purification.[1] This guide is intended for process chemists and researchers optimizing organophosphate synthesis.[1]

Reaction Chemistry & Mechanism

The Nucleophilic Substitution

The synthesis is a classic bimolecular nucleophilic substitution (


 at Phosphorus).[1] The pyridinate anion (TCP⁻), acting as a hard nucleophile, attacks the electrophilic phosphorus center of the DETC. The chloride ion is the leaving group.

Chemical Equation:


[1]
The Role of Phase Transfer Catalysis

NaTCP is an ionic solid soluble in water but insoluble in non-polar organic solvents.[1] DETC is an organic liquid susceptible to hydrolysis in water.[1]

  • Without PTC: The reaction is restricted to the interface, leading to slow kinetics and high hydrolysis rates of DETC.

  • With PTC (TEBA): The quaternary ammonium cation (

    
    ) forms a lipophilic ion pair with the pyridinate anion (
    
    
    
    ), transporting it into the organic phase where it reacts rapidly with DETC.[1]
Mechanistic Pathway Visualization

ReactionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) NaTCP Na+ TCP- Q_TCP [Q+ TCP-] (Active Ion Pair) NaTCP->Q_TCP Ion Exchange NaCl Na+ Cl- Q_Cl_Aq Q+ Cl- Q_Cl_Aq->NaCl Salt Waste Q_Cl_Aq->Q_TCP Phase Transfer Product Chlorpyrifos Q_TCP->Product Nucleophilic Attack DETC DETC (Electrophile) DETC->Product Q_Cl_Org Q+ Cl- Product->Q_Cl_Org Release Q+Cl- Q_Cl_Org->Q_Cl_Aq Return to Aq

Figure 1: Phase Transfer Catalysis Cycle.[1] The catalyst (Q+) shuttles the TCP anion into the organic phase.

Critical Process Parameters (CPPs)

To ensure "Self-Validating" reliability, the following parameters must be strictly controlled.

ParameterSpecificationCausality / Impact
Temperature 40°C – 60°C<40°C: Reaction stalls; accumulation of unreacted DETC creates safety hazard.>60°C: Rapid hydrolysis of DETC to toxic Sulfotep impurity.[1]
pH Control 8.5 – 10.0<8.5: Free TCP precipitates (insoluble in Toluene).>10.0: Hydroxide ions compete with TCP, hydrolyzing DETC.[1]
Water Content Minimized ratioExcess water promotes hydrolysis.[1] A Toluene:Water ratio of 2:1 or 3:1 is optimal.
Agitation High ShearEssential to maximize interfacial area for the PTC transfer.[1]

Experimental Protocol

Safety Warning: DETC and Chlorpyrifos are organophosphates (acetylcholinesterase inhibitors).[1] Work in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Have Atropine sulfate available as an antidote.[1]

Materials
  • Sodium TCP (NaTCP): 3,5,6-trichloro-2-pyridinate (98% purity).[1]

  • DETC: O,O-diethyl phosphorochloridothioate (98% purity).[1]

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).[1]

  • Solvent: Toluene (Industrial Grade).[1]

  • Acid: 5% HCl solution.[1]

Step-by-Step Procedure
  • Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (impeller), reflux condenser, temperature probe, and a pressure-equalizing dropping funnel.[1]

  • Aqueous Phase Preparation:

    • Charge 200 mL Water to the reactor.

    • Add 0.55 mol Sodium TCP (approx. 122 g). Stir until fully dissolved.

    • Check pH: Ensure pH is ~9-10.[1]

  • Catalyst & Solvent Addition:

    • Add 1.5 g TEBA (approx. 1-2 mol% relative to DETC).[1]

    • Add 300 mL Toluene .

    • Set agitation to 400-500 RPM .

  • Reaction (Exotherm Control):

    • Heat the biphasic mixture to 40°C .

    • Begin dropwise addition of 0.50 mol DETC (approx. 94.3 g).

    • Rate: Add over 45-60 minutes. Maintain internal temperature below 55°C .

    • Note: A slight excess of NaTCP (1.1 eq) is used to drive the full conversion of the more volatile/toxic DETC.

  • Digestion:

    • After addition, raise temperature to 60°C .

    • Hold for 3–4 hours .

  • In-Process Control (IPC):

    • Sample the organic layer.[1][2][3] Analyze via GC or HPLC.

    • End Point: DETC < 0.5%.[1][4][5]

  • Workup:

    • Cool to 25°C. Stop agitation. Allow phases to separate (15 mins).

    • Drain Aqueous Layer: Contains NaCl and excess NaTCP.[1] (Treat as hazardous waste).[1]

    • Acid Wash: Wash organic layer with 100 mL 5% HCl .[1] (Removes unreacted TCP pyridinol).

    • Water Wash: Wash organic layer with 100 mL Water (Neutralize pH).[1]

  • Isolation:

    • Transfer organic layer to a rotavap.[1]

    • Strip Toluene under vacuum (50°C, 100 mbar).

    • Result: Chlorpyrifos Technical (off-white to crystalline solid).[1]

Process Workflow Diagram

ProcessFlow Start Start: Charge NaTCP + Water Solvent Add Toluene + TEBA (Cat) Start->Solvent Addition Dropwise DETC (40-50°C) Solvent->Addition Reaction Digestion (60°C, 3 hrs) Addition->Reaction Separation Phase Separation Reaction->Separation Wash Acid Wash (Remove TCP) Water Wash (Neutralize) Separation->Wash Organic Layer Waste Wastewater Treatment Separation->Waste Aq Waste Distillation Vacuum Strip Solvent Wash->Distillation Final Chlorpyrifos Technical Distillation->Final

Figure 2: Operational workflow for the synthesis and purification of Chlorpyrifos.

Analytical Quality Control

To ensure the product meets FAO specifications [1], the following HPLC method is recommended.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (85 : 15 v/v) + 0.1% Acetic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 290 nm.

  • Key Impurity Marker: Sulfotep .[1][2][4][5][6]

    • Limit: Must be < 0.3% (3 g/kg) for regulatory compliance [1].[5]

    • Origin: If Sulfotep is high, check the water content in the DETC feed or reduce reaction temperature.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<90%) Inactive CatalystEnsure TEBA is dry; try TBAB if Toluene phase is too non-polar.
High Sulfotep Hydrolysis of DETCReduce reaction temperature; Ensure pH is not >10; Check solvent moisture.
Emulsion Formation Precipitated TCPThe pH dropped too low (<8).[1] Add dilute NaOH to re-solubilize TCP.
Slow Reaction Poor AgitationIncrease RPM.[1] PTC reactions are mass-transfer limited.

References

  • FAO/WHO. (2008).[2] FAO Specifications and Evaluations for Agricultural Pesticides: Chlorpyrifos. Food and Agriculture Organization of the United Nations. Link

  • Dow Chemical Co. (1966).[1] Method for the production of pyridyl phosphates and phosphorothioates. US Patent 3,244,728. Link

  • Dalal Institute. Phase Transfer Catalysis: Mechanisms and Applications. Link

  • PubChem. Chlorpyrifos Compound Summary. National Library of Medicine. Link[1]

  • Wang, Y., et al. (2012).[1] Method for synthesis of chlorpyrifos. CN Patent 102532195A. Link

Sources

Method

Solid-phase extraction (SPE) protocols for trichloropyridinol salts in water

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for Trichloropyridinol (TCPy) Salts in Aqueous Matrices Abstract & Chemical Context 3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolic biomarker...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for Trichloropyridinol (TCPy) Salts in Aqueous Matrices

Abstract & Chemical Context

3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolic biomarker and environmental degradate of the organophosphorus insecticides 1[1]. In environmental waters (surface, ground, and wastewater) and biological matrices, TCPy presents a unique analytical challenge[2]. Due to the strong electron-withdrawing nature of its three chlorine atoms, the hydroxyl group on the pyridine ring is highly acidic, possessing a pKa of approximately 4.55. Consequently, at a neutral environmental pH (~7.0), TCPy exists predominantly as a highly polar, water-soluble anion (a salt).

Directly extracting a charged analyte from an aqueous matrix using conventional reversed-phase solid-phase extraction (SPE) yields poor retention and severe breakthrough. To achieve robust extraction, the sample matrix must be chemically manipulated. By acidifying the water sample to a pH of 2.0–3.0 using hydrochloric or sulfuric acid, the analyte is forced into its fully protonated, neutral state[1][3]. This neutral form readily sheds its hydration shell, allowing for strong hydrophobic and π-π interactions with the SPE sorbent.

Sorbent Selection Strategy

The choice of SPE sorbent dictates the extraction chemistry and the required stringency of the protocol.

  • C18 (Octadecyl silica): A traditional reversed-phase sorbent that relies purely on hydrophobic interactions. It requires strict pH control to ensure TCPy is fully protonated. A major vulnerability of C18 is that if the sorbent bed dries out before sample loading, the alkyl chains collapse, and 4[4].

  • HLB (Hydrophilic-Lipophilic Balance): A polymeric 1[1]. It resists drying out and offers a higher capacity for moderately polar compounds like TCPy due to dual retention mechanisms (hydrophobic and dipole-dipole interactions)[2][3].

  • MAX (Mixed-Mode Anion Exchange): An alternative approach utilizing a quaternary amine bonded to a polymeric backbone. This allows the extraction of the TCPy salt directly from neutral water via ion exchange, though it requires a highly specific acidic organic elution solvent to disrupt the ionic bond.

Table 1: Quantitative Comparison of SPE Sorbent Parameters for TCPy Extraction

Sorbent ChemistryMatrix pH TargetMax Loading Flow RateElution VolumeTypical Recovery Range
C18 (Silica-based) 2.0 - 3.05 mL/min2 x 4 mL70% - 85%
HLB (Polymeric PS-DVB) 2.0 - 3.05 - 10 mL/min2 x 4 mL85% - 95%
MAX (Mixed-Mode) 7.0 (Neutral)5 mL/min2 x 4 mL80% - 90%

Workflow Visualization

SPE_Workflow Sample Water Sample (TCPy Salts) Acidification Acidification (pH 2-3) Protonates TCPy Sample->Acidification Add HCl / H2SO4 Loading Sample Loading (Retains Neutral TCPy) Acidification->Loading Load at 5-10 mL/min Conditioning SPE Conditioning (MeOH -> Acidic Water) Conditioning->Loading Equilibrated Sorbent Washing Washing (5% MeOH / Water) Loading->Washing Remove polar interferences Elution Elution (Ethyl Acetate) Washing->Elution Dry sorbent, then elute Analysis LC-MS/MS or GC-MS Quantification Elution->Analysis Evaporate & Reconstitute

Figure 1: Step-by-step solid-phase extraction workflow for TCPy salts in aqueous matrices.

Self-Validating SPE Protocol for Aqueous TCPy

This protocol utilizes a polymeric PS-DVB (HLB) sorbent, adapted from validated environmental and biomonitoring methodologies[1][3]. It is optimized for 100–500 mL water samples or diluted urine hydrolysates.

Materials & Reagents:

  • SPE Cartridges: 3[1][3].

  • Solvents: Methanol (HPLC grade), Deionized Water (HPLC grade), Ethyl Acetate or Ethyl Ether/Butyl Chloride (1:4 v/v)[1][3].

  • Modifiers: Hydrochloric Acid (HCl) or 2M Sulfuric Acid (H2SO4)[1][3].

  • Internal Standard: 5[5].

Step 1: Sample Pre-treatment (Matrix Acidification)

  • Filter the aqueous sample (0.45 µm) to remove particulate matter that could clog the SPE frit.

  • Spike the sample with 13C3-TCPy internal standard to a known concentration (e.g., 13.3 ng/mL)[5]. This corrects for downstream instrument variation and extraction losses[3].

  • Add 2M H2SO4 or HCl dropwise until the sample reaches pH 2.0–3.0[1][3].

  • Causality Insight: At pH 2.5, the environment is two pH units below TCPy's pKa. According to the Henderson-Hasselbalch equation, >99% of the TCPy salt is converted to its neutral form, maximizing hydrophobic partitioning.

Step 2: Sorbent Conditioning

  • Mount the SPE cartridges on a vacuum manifold.

  • Condition the cartridge by passing 2 mL of Methanol to solvate the polymeric chains[1].

  • Equilibrate by passing 2 mL of 0.05 N HCl (or acidified water, pH 2.5)[3].

  • Causality Insight: Conditioning activates the sorbent. While polymeric sorbents are more resilient than C18, maintaining a layer of liquid above the frit prevents channeling and ensures uniform sample flow[1][4].

Step 3: Sample Loading

  • Load the acidified water sample onto the conditioned cartridge at a controlled flow rate of 5–10 mL/min[1].

  • Causality Insight: Exceeding this flow rate reduces the residence time of the analyte within the sorbent pores, leading to breakthrough and poor recovery.

Step 4: Washing & Drying

  • Wash the cartridge with 5 mL of a 5% Methanol in water solution[3].

  • Dry the cartridge under a high vacuum (15-20 inHg) or nitrogen stream for 10–15 minutes[1].

  • Causality Insight: The 5% MeOH wash removes highly polar interferences (e.g., inorganic salts, humic acids) without eluting the tightly bound TCPy. Complete drying is essential because residual water will create a biphasic system with the immiscible elution solvent, trapping the analyte and suppressing recovery.

Step 5: Elution

  • Place clean collection vials in the manifold.

  • Elute the retained TCPy using 2 x 4 mL of Ethyl Acetate (or an Ethyl Ether:Butyl Chloride 1:4 mixture)[1][3].

  • Allow the first aliquot to soak into the sorbent bed for 2 minutes before applying the vacuum[1].

  • Causality Insight: The soak step provides the kinetic time required for the organic solvent to disrupt the π-π and hydrophobic interactions between TCPy and the PS-DVB resin.

Step 6: Reconstitution and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in the initial LC mobile phase for UHPLC-MS/MS analysis, or proceed to derivatization (e.g., using 1-chloro-3-iodopropane) for GC-MS/MS[2][3].

Quality Control & Method Validation

A self-validating protocol must internally flag extraction failures or matrix suppression. To achieve this, every extraction batch must incorporate the following controls:

  • Method Blank: Deionized water taken through the entire SPE process to rule out sorbent or solvent contamination.

  • Pre-Extraction Spike (Recovery Control): Native TCPy spiked into a blank matrix before Step 1 to evaluate absolute extraction efficiency.

  • Post-Extraction Spike (Matrix Effect Control): Native TCPy spiked into a blank matrix extract just before analysis.

Validation Metric: The recovery is calculated by comparing the ratio of the native standard and internal standard (ISTD) areas in the pre-extraction spiked samples to those in the post-extraction spiked controls[3]. Acceptable absolute recoveries for TCPy using this protocol range from 68% to 95%, depending on matrix complexity[2][5].

References

  • Title: Application Note: Solid-Phase Extraction of 3,5,6-Trichloro-2-pyridinol (TCPy)
  • Source: upf.
  • Source: d-nb.
  • Source: oregon.
  • Source: cdc.

Sources

Application

Application Notes &amp; Protocols for the Industrial Synthesis of Sodium 3,5,6-Trichloropyridin-2-olate

Abstract Sodium 3,5,6-trichloropyridin-2-olate (STCP), a pivotal chemical intermediate, is indispensable for the synthesis of high-volume agrochemicals, including the organophosphate insecticide chlorpyrifos and the herb...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sodium 3,5,6-trichloropyridin-2-olate (STCP), a pivotal chemical intermediate, is indispensable for the synthesis of high-volume agrochemicals, including the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1][2][3] The efficiency, cost-effectiveness, and environmental footprint of the STCP manufacturing process are critical determinants of the economic viability of these downstream products.[4][5] This document provides a detailed guide for the industrial-scale production of STCP, targeting researchers, chemical engineers, and development professionals. We will explore the prevalent synthesis routes, focusing on the multi-step process originating from trichloroacetyl chloride and acrylonitrile. This guide emphasizes the mechanistic rationale behind process choices, detailed step-by-step protocols, process optimization, and critical safety considerations.

Introduction: Chemical Significance and Synthesis Overview

Sodium 3,5,6-trichloropyridin-2-olate (CAS No. 37439-34-2) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP).[2][3] Its primary industrial application is as a direct precursor in the production of widely used pesticides.[2][6] The synthesis of STCP is a cornerstone of the agrochemical industry, and its production cost significantly influences the final price of formulated products like chlorpyrifos.[4]

Industrially, two main synthetic pathways have been established for the production of the core molecule, 3,5,6-trichloro-2-pyridinol, which is then converted to its sodium salt:

  • The Pyridine Chlorination Route: This method involves the chlorination of pyridine to yield 2,3,5,6-tetrachloropyridine, which is subsequently hydrolyzed with a base like sodium hydroxide to form the sodium salt of trichloropyridinol.[3] While capable of producing a high-quality product, this route is often hampered by high corrosivity and challenging reaction conditions.[3]

  • The Acrylonitrile Cyclization Route: This route starts with the reaction of trichloroacetyl chloride and acrylonitrile.[3][4] It proceeds through several intermediate steps, including addition, cyclization, and aromatization, to form the target molecule.[7][8] This method is often preferred for its economic feasibility, despite the complexity of controlling by-product formation.[5]

This guide will focus on the Acrylonitrile Cyclization Route, detailing a step-wise approach that has been shown to improve yield and purity by separating the key reaction stages.[7][8]

Synthesis Pathway and Mechanism

The conversion of trichloroacetyl chloride and acrylonitrile into STCP is not a single reaction but a sequence of carefully controlled transformations. Separating the addition, cyclization, and aromatization steps is crucial to prevent by-products like water and HCl from interfering with earlier stages, thereby maximizing yield and purity.[7][8]

Overall Reaction Scheme

The process can be visualized as a three-stage conversion leading to the pyridinol, followed by a final salt formation step.

G cluster_0 Stage 1: Addition Reaction cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Aromatization cluster_3 Stage 4: Salt Formation A Trichloroacetyl Chloride + Acrylonitrile B 2,2,4-Trichloro-4- cyanobutanoyl Chloride A->B  Cu(I) Catalyst  Reflux C 3,3,5,6-Tetrachloro-3,4- dihydropyridin-2-one B->C  Anhydrous HCl  Pressure D 3,5,6-Trichloro- 2-pyridinol (TCP) C->D  Chloride Ion  Solvent E Sodium 3,5,6-Trichloropyridin- 2-olate (STCP) D->E  NaOH (aq)

Figure 1: Four-stage industrial synthesis pathway for STCP.

Raw Materials and Process Parameters

The quality of raw materials and strict control over process parameters are paramount for achieving high yield and purity.

Reagent Specifications
ReagentCAS No.Required PurityKey Considerations
Trichloroacetyl Chloride76-02-8>99.0%Highly corrosive and moisture-sensitive.
Acrylonitrile107-13-1>99.5%Stabilized to prevent polymerization. Toxic.
Cuprous Chloride (Catalyst)7758-89-6>98.0%Anhydrous grade required for addition reaction.
Anhydrous HCl7647-01-0>99.9%Crucial for the cyclization step.
Sodium Hydroxide1310-73-2>98.0% (caustic)Used in aqueous solution for hydrolysis/aromatization.
Organic SolventVariousHigh Purity, Anhydrouse.g., Chlorobenzene, o-dichlorobenzene.[4]
Key Process Parameters Summary
StageParameterTypical RangeRationale & Impact on Process
Addition Temperature95 - 135 °C[4]Controls reaction rate. Reflux conditions help remove by-product HCl.[7][8]
Catalyst Load0.1 - 2.5% (w/w of acetyl chloride)[4]Optimizes reaction rate while minimizing catalyst waste.
Reaction Time7 - 15 hours[4]Monitored by GC until conversion of starting material is maximized.
Cyclization Temperature70 - 95 °C[4]Sufficient energy for ring closure without promoting side reactions.
Pressure (HCl)136 - 1,480 kPa[7]Anhydrous HCl pressure drives the cyclization of the butanoyl chloride intermediate.
Reaction Time1 - 3 hours[4]Typically shorter than addition; completion is monitored.
Aromatization & Salt Formation pH11 - 13[9]High pH is required for alkaline hydrolysis and dehydrochlorination.
Temperature20 - 60 °C[3][9]Initial low temperature to control exotherm, followed by heating to drive reaction.
NaOH Conc.20 - 45% (w/w)[4]Affects reaction rate and final product solubility.

Detailed Manufacturing Protocol

This protocol outlines the step-by-step industrial process. All operations must be conducted in appropriate chemical reactors (e.g., glass-lined or enamel) and with stringent safety protocols due to the hazardous nature of the reagents.[3]

Stage 1: Synthesis of 2,2,4-Trichloro-4-cyanobutanoyl Chloride (Addition)
  • Reactor Preparation: Charge a 1500L glass-lined reactor with the selected inert organic solvent (e.g., o-dichlorobenzene) and the cuprous salt catalyst.[3]

  • Reagent Charging: Add 280 kg of trichloroacetyl chloride to the reactor.[3]

  • Reaction Initiation: Heat the mixture to reflux temperature (approx. 95-135°C).[4]

  • Acrylonitrile Feed: Slowly feed an excess of acrylonitrile into the reactor over several hours. The reaction is exothermic and the feed rate should be controlled to maintain a stable reflux. Operating under reflux helps to continuously remove the by-product HCl gas.[7][8]

  • Reaction Monitoring: Maintain the reaction for 7-15 hours.[4] Monitor the conversion of trichloroacetyl chloride using gas chromatography (GC).

  • Catalyst Removal: Once the reaction is complete, cool the mixture and filter to remove the catalyst.[4]

Causality: Using a cuprous catalyst is essential for the addition of the trichloroacetyl group across the double bond of acrylonitrile. Running the reaction under reflux is a critical process choice; it not only controls the temperature but also facilitates the removal of HCl, which could otherwise interfere with the reaction.[7]

Stage 2: Cyclization to 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one
  • Solvent Removal: Transfer the filtrate from Stage 1 to a distillation unit. Reduce pressure to distill and recover unreacted acrylonitrile and a portion of the solvent for reuse.[4]

  • Cyclization Reaction: Transfer the concentrated intermediate (2,2,4-trichloro-4-cyanobutanoyl chloride) to a pressure-capable reactor.

  • HCl Addition: Seal the reactor and introduce anhydrous HCl gas, pressurizing the vessel to between 136 and 1,480 kPa.[7]

  • Heating: Heat the mixture to between 70-95°C and hold for 1-3 hours with agitation.[4] The HCl acts as a catalyst to promote the intramolecular cyclization.

  • Completion: The reaction is complete when the concentration of the butanoyl chloride intermediate is minimized, as determined by process analytics.

Causality: This dedicated cyclization step under anhydrous conditions is a key improvement over "one-pot" methods.[5][8] It prevents water, a by-product of later stages, from hydrolyzing the acid chloride intermediate, thus avoiding the formation of unwanted side products.[7]

Stage 3 & 4: Aromatization and Salt Formation
  • Reactor Charge: Pump the cyclized intermediate solution into an alkalization reactor.

  • Alkaline Hydrolysis: Slowly add a 20-45% aqueous solution of sodium hydroxide (NaOH) dropwise.[4] The reaction is highly exothermic and requires efficient cooling to maintain the temperature between 20-40°C initially.[3]

  • pH Control: Continuously monitor the pH, adjusting the NaOH addition to maintain a pH of 11-13.[9]

  • Heating: After the initial exothermic phase, heat the mixture to 50-60°C and hold for several hours to drive the aromatization (dehydrochlorination) and hydrolysis to completion.[5][9]

  • Isolation: Cool the reaction slurry. The final product, sodium 3,5,6-trichloropyridin-2-olate, will precipitate from the solution.

  • Filtration & Drying: Filter the solid product and wash with a small amount of cold water to remove impurities. The wet solid is then dried under vacuum to yield an off-white or gray-yellow powder.[3]

Causality: The strong alkaline conditions facilitate the elimination of HCl from the dihydropyridinone ring, leading to the stable aromatic pyridinol structure. The subsequent reaction with excess NaOH forms the desired sodium salt, which often has more favorable handling and solubility properties for downstream applications.[2][3]

Figure 2: Step-by-step workflow for STCP manufacturing.

Quality Control and Analytical Methods

To ensure the final product meets specifications for downstream synthesis, rigorous quality control is necessary.

  • Gas Chromatography (GC): The primary tool for monitoring the progress of the addition and cyclization reactions and for assessing the purity of the intermediate 3,5,6-trichloro-2-pyridinol.[10]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final sodium salt product. A typical method would use a C18 reversed-phase column with a methanol/water mobile phase.[11]

  • Titration: Acid-base titration can be used to determine the assay of the final sodium salt.

  • Spectroscopy (NMR, IR): Used for structural confirmation and identification of any potential impurities in development stages.

Safety and Environmental Considerations

The manufacturing process for STCP involves multiple hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant gloves, safety goggles, lab coats, and respiratory protection, especially when handling acrylonitrile and trichloroacetyl chloride.[2]

  • Ventilation: All operations should be conducted in well-ventilated areas or within closed systems to prevent inhalation of toxic fumes.[2]

  • Material Handling: Acrylonitrile is a known carcinogen and is highly flammable. Trichloroacetyl chloride is extremely corrosive. Anhydrous HCl is a corrosive gas. Caustic soda is highly corrosive. All materials must be stored and handled according to their Safety Data Sheets (SDS).

  • Waste Management: The process generates acidic and alkaline waste streams, as well as solvent waste. These must be neutralized and treated in accordance with local environmental regulations before discharge. Solvent recovery and recycling should be implemented to minimize environmental impact.[4]

  • Occupational Exposure: Exposure to STCP has been reported to cause adverse health effects, highlighting the need for robust industrial hygiene practices to protect workers.[6]

Conclusion

The industrial manufacturing of sodium 3,5,6-trichloropyridin-2-olate via the acrylonitrile cyclization route is a complex but well-established process. By separating the key reaction stages—addition, cyclization, and aromatization—manufacturers can effectively control the formation of by-products, leading to higher yields and product purity.[7][8] Strict control over process parameters, rigorous analytical monitoring, and an unwavering commitment to safety and environmental stewardship are essential for the successful, economical, and responsible production of this critical agrochemical intermediate.

References

  • EP0397281B1 - An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. (n.d.). Google Patents.
  • 3,5,6- trichloropyridin-2-ol sodium 87.5% (natcp). (n.d.). JIN DUN CHEMISTRY. Retrieved from [Link]

  • Triclopyr. (2026, February 13). AERU - University of Hertfordshire. Retrieved from [Link]

  • Yang, Z. H., Yang, G. Z., & Qi, Y. Y. (2020). Synthesis and Biological Activity of Triclopyr Derivatives Containing the Pyridine Group. Current Bioactive Compounds, 16(4), 415-418.
  • 3,5,6-Trichloropyridin-2-ol sodium. (2024, April 10). ChemBK. Retrieved from [Link]

  • CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method. (n.d.). Google Patents.
  • US4996323A - Process for the preparation of 3,5,6-trichloropyridin-2-ol. (n.d.). Google Patents.
  • Method for preparing 3,5,6-trichloropyridin-2-ol sodium by improved one pot process. (n.d.). Google Patents.
  • Triclopyr. (2022, April 11). American Chemical Society. Retrieved from [Link]

  • CN104876858A - One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate. (n.d.). Google Patents.
  • US4546190A - Method for producing 3,5,6-trichloro-1H-pyridine-2-on. (n.d.). Google Patents.
  • Synthesis method of sodium trichloro pyridinol. (2015, June 17). Eureka | Patsnap. Retrieved from [Link]

  • US4111938A - Preparation of 2,3,5-trichloropyridine. (n.d.). Google Patents.
  • Niu, Y. M., Hao, F. T., & Xia, Y. J. (2014). Sodium 3,5,6-trichloropyridin-2-ol poisoning: report of four cases. Toxicology and industrial health, 30(5), 475–479.
  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE.
  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting phase transfer catalysis with sodium trichloropyridinate

System Overview & Mechanistic Grounding The Challenge: Solubility Mismatch Sodium trichloropyridinate (Na-TCP) is a hard, charge-localized salt, highly soluble in water but virtually insoluble in non-polar organic solven...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Mechanistic Grounding

The Challenge: Solubility Mismatch

Sodium trichloropyridinate (Na-TCP) is a hard, charge-localized salt, highly soluble in water but virtually insoluble in non-polar organic solvents (toluene, dichloromethane) where electrophiles (like diethyl thiophosphoryl chloride or alkyl halides) reside.

The Solution: Ion-Pair Extraction

We utilize Phase Transfer Catalysis (PTC) to bridge this gap. The mechanism relies on a quaternary ammonium salt (


) to shuttle the trichloropyridinate anion (

) across the interface.

The Starks Extraction Mechanism (Interfacial):

  • Aqueous Phase:

    
    
    
  • Interface: The lipophilic ion pair (

    
    ) migrates into the organic phase.
    
  • Organic Phase:

    
    
    
  • Recycle:

    
     returns to the interface to pick up another 
    
    
    
    anion.
Mechanistic Visualization

The following diagram illustrates the cyclic nature of this transport and the critical points of failure (hydration shells and interfacial area).

PTC_Mechanism cluster_aqueous Aqueous Phase (Water) cluster_interface Interfacial Boundary (Critical Mass Transfer Zone) cluster_organic Organic Phase (DCM/Toluene) NaTCP Na+ TCP- (Solvated) IonExchange Ion Exchange [Q+ Cl-] <-> [Q+ TCP-] NaTCP->IonExchange Diffusion NaCl Na+ Cl- (Waste) QCl_aq Q+ Cl- (Catalyst) QCl_aq->IonExchange IonExchange->NaCl QTCP_org Q+ TCP- (Active Species) IonExchange->QTCP_org Extraction (k_trans) Product Product (R-TCP) (e.g., Chlorpyrifos) QTCP_org->Product Reaction (k_rxn) Electrophile Electrophile (R-Cl) (e.g., DETC) Electrophile->Product QCl_org Q+ Cl- (Recycling) Product->QCl_org Release Q+ QCl_org->IonExchange Re-entry

Figure 1: The Starks Extraction Mechanism for Na-TCP alkylation. Note that the rate-limiting step is often the transfer of the anion (


) or the intrinsic reaction (

), depending on agitation and catalyst lipophilicity.

Troubleshooting Guides (FAQ Format)

Category A: Reaction Stalled or Low Conversion

Q: I am using 5 mol% TBAB, but the reaction rate is negligible. What is wrong? A: The issue is likely Catalyst Poisoning or Hydration Energy .

  • The Cause: If your electrophile releases Iodide (

    
    ) or Bromide (
    
    
    
    ), these anions are more lipophilic than the
    
    
    anion. The catalyst (
    
    
    ) will preferentially pair with the leaving group (
    
    
    ) and stay in the organic phase, refusing to return to the aqueous phase to fetch more
    
    
    .
  • The Fix:

    • Switch Catalyst: Use a catalyst with a "harder" cation if possible, or increase catalyst loading to 10 mol%.

    • Saturate Aqueous Phase: Ensure the aqueous phase is saturated with NaCl. This "salting out" effect reduces the hydration energy of the

      
       anion, making it easier for the catalyst to extract it [1].
      

Q: Does stirring speed really matter? A: Yes, critically.

  • The Logic: In Liquid-Liquid PTC, the reaction occurs near the interface or requires transport across it. You must exceed the critical agitation speed (usually >600 RPM in lab scale) to maximize the Weber number (ratio of inertial forces to surface tension).

  • Diagnostic: Double your stirring speed. If the rate increases, you are mass-transfer limited . If the rate stays the same, you are kinetically limited (chemical reaction is the bottleneck) [4].

Category B: High Impurity Profile (Hydrolysis)

Q: I am synthesizing Chlorpyrifos (using DETC), but I see high levels of TCP recovery and DETC decomposition. A: You are suffering from Interfacial Hydrolysis .

  • The Mechanism: Diethyl thiophosphoryl chloride (DETC) is water-sensitive. While PTC brings

    
     to the organic phase, it can also drag trace water (hydration shell) with the catalyst.
    
  • The Fix:

    • Switch to Solid-Liquid PTC: Instead of dissolving Na-TCP in water, suspend solid Na-TCP in the organic solvent and add the catalyst. This minimizes water availability.[1]

    • The "Omega Phase" Strategy: Add a trace amount of water (0.5 - 2% v/v). This creates a thin film on the solid salt surface (Omega phase) facilitating ion exchange without providing enough bulk water for significant hydrolysis of the electrophile [3].

    • Temperature Control: Lower the temperature. Hydrolysis often has a higher activation energy than the substitution reaction.

Category C: Emulsions

Q: My workup is a nightmare; the layers won't separate. A: Na-TCP reactions often produce fine precipitates (NaCl) and involve surfactants (the catalyst itself).

  • The Fix:

    • Filter First: Filter the reaction mixture through a Celite pad before attempting phase separation to remove solid NaCl.

    • Specific Gravity: If using Toluene (SG ~0.87) and water (SG ~1.0), separation is usually good. If using DCM (SG ~1.33), the organic layer is on the bottom. Ensure your aqueous phase density (add NaCl) is sufficiently different from the organic phase.

Optimization Decision Logic

Use this logic tree to diagnose yield issues systematically.

Troubleshooting_Logic Start Start: Low Yield / Slow Rate CheckAgitation Step 1: Double Stirring Speed (Check Weber Number) Start->CheckAgitation AgitationResult Did Rate Increase? CheckAgitation->AgitationResult MassTransfer Diagnosis: Mass Transfer Limited Action: Improve Impeller/Baffles AgitationResult->MassTransfer Yes CheckCatalyst Step 2: Check Catalyst & Leaving Group AgitationResult->CheckCatalyst No LeavingGroup Is Leaving Group Iodide/Bromide? CheckCatalyst->LeavingGroup Poisoning Diagnosis: Catalyst Poisoning Action: Switch to Chloride salt or Increase Load LeavingGroup->Poisoning Yes CheckWater Step 3: Check Water Content LeavingGroup->CheckWater No Hydrolysis Is Electrophile Water Sensitive? CheckWater->Hydrolysis SL_PTC Action: Switch to Solid-Liquid PTC (Trace Water/Omega Phase) Hydrolysis->SL_PTC Yes (e.g. DETC) Temp Action: Increase Temperature (Kinetic Control) Hydrolysis->Temp No (e.g. Benzyl Cl)

Figure 2: Diagnostic logic flow for optimizing Na-TCP reactions.

Reference Standard Protocol

Synthesis of O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate (Chlorpyrifos Model)

Note: This protocol synthesizes field-proven insights from Dow Chemical patents and academic literature [2, 3].

Materials
  • Aqueous Phase: Sodium Trichloropyridinate (Na-TCP) [1.05 eq], Water (minimal volume to dissolve).

  • Organic Phase: Methylene Chloride (DCM) or Toluene.

  • Electrophile: O,O-Diethyl phosphorochloridothioate (DETC) [1.0 eq].

  • Catalyst: Benzyltriethylammonium Chloride (TEBA) or Tetrabutylammonium Bromide (TBAB) [0.02 eq / 2 mol%].

Step-by-Step Methodology
  • Preparation of Aqueous Phase:

    • Dissolve Na-TCP in water.

    • Critical Step: Adjust pH to 8-9 using dilute

      
      . Avoid strong NaOH as high alkalinity promotes DETC hydrolysis.
      
  • Catalyst Addition:

    • Add the organic solvent (DCM) to the reactor.

    • Add the Phase Transfer Catalyst (TEBA).[2][3] Stir for 10 mins to establish equilibrium.

  • Reaction Initiation:

    • Cool the mixture to 10-15°C (if using DCM) to control exotherm.

    • Add DETC dropwise over 30 minutes.

    • Why: Controlling addition rate prevents local hot-spots where hydrolysis competes with substitution.

  • Reaction Phase:

    • Increase agitation to maximum stable RPM (high shear).

    • Raise temperature to reflux (if Toluene) or 40°C (if DCM).

    • Monitor by HPLC/GC. Look for disappearance of DETC.

  • Quench & Separation:

    • Stop agitation. Allow phases to separate.

    • Wash organic layer with 5% NaOH (removes unreacted TCP) followed by water.

    • Dry over

      
       and concentrate.
      

Catalyst & Solvent Selection Matrix

Use this table to select the correct system for your specific electrophile.

VariableRecommendationTechnical Rationale
Catalyst (Standard) TBAB (Tetrabutylammonium Bromide)Good balance of lipophilicity and accessibility. Standard for alkyl halides.
Catalyst (Sensitive) TEBA (Benzyltriethylammonium Chloride)Smaller cation. Often better for DETC reactions as it minimizes water drag (hydration) compared to larger quats [2].
Solvent (L-L PTC) DCM (Methylene Chloride)Excellent solubility for DETC and TCP-Catalyst pair. High density aids separation.
Solvent (S-L PTC) Toluene Higher boiling point allows for faster kinetics if the electrophile is thermally stable.
Agitation Turbulent (>600 RPM) Must generate high interfacial area. If using a paddle stirrer, ensure baffles are present.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[4] Journal of the American Chemical Society, 93(1), 195-199. Link

  • Mulvey, D. M., & Jones, T. R. (1984). "Process for the preparation of O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate". U.S. Patent No. 4,463,180. Washington, DC: U.S. Patent and Trademark Office. Link

  • Yadav, G. D. (2004). "Insight into the mechanism of phase transfer catalysis". Topics in Catalysis, 29, 145–161. Link

  • Freedman, H. H. (1986). "Industrial applications of phase transfer catalysis". Pure and Applied Chemistry, 58(6), 857-868. Link

Sources

Optimization

Technical Support Center: Stabilizing Sodium 3,5,6-Trichloropyridin-2-olate (Na-TCP)

Technical Context & Executive Summary Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) is the critical nucleophilic intermediate for synthesizing chlorpyrifos, chlorpyrifos-methyl, and triclopyr. While "hydrolysis" typical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Context & Executive Summary

Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) is the critical nucleophilic intermediate for synthesizing chlorpyrifos, chlorpyrifos-methyl, and triclopyr. While "hydrolysis" typically refers to the cleavage of bonds by water, in the context of Na-TCP, researchers encounter two distinct hydrolytic failure modes:

  • Intrinsic Degradation (Dechlorination): Under high pH and temperature, the electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (

    
    ), where hydroxide ions displace chlorine atoms (typically at the 4 or 6 positions). This is irreversible and produces di-hydroxy impurities (often green/dark colored).
    
  • Systemic Hydrolysis (Protonation & Reagent Destruction): In downstream coupling (e.g., phosphorylation), residual water hydrolyzes the electrophile (e.g., diethyl thiophosphoryl chloride), generating HCl. This acid protonates Na-TCP back to its phenol form (TCP), which is often insoluble in the organic phase, stalling the reaction.

This guide provides the protocols to prevent both scenarios.

Mechanism of Failure (Root Cause Analysis)

To solve the problem, we must visualize the competing pathways. The diagram below illustrates how water and heat divert Na-TCP from the desired product toward impurities.

NaTCP_Pathways cluster_0 Critical Control Point: Water Management NaTCP Na-TCP (Active Nucleophile) Chlorpyrifos Chlorpyrifos (Target Product) NaTCP->Chlorpyrifos + Reagent (Anhydrous, <50°C) Diol 3,6-dichloro-2,5-dihydroxypyridine (Green Impurity) NaTCP->Diol + OH- / Heat (>130°C) (S_NAr Dechlorination) TCP_Phenol 3,5,6-TCP (Phenol) (Inactive/Insoluble) NaTCP->TCP_Phenol + H+ (from Reagent Hydrolysis) Reagent Phosphorochloridothioate (Electrophile) Reagent->TCP_Phenol + H2O -> Acid Generation

Figure 1: Reaction pathways showing the desired coupling (Green) vs. irreversible ring degradation (Red) and reversible protonation (Yellow).

Troubleshooting Guide

Use this diagnostic table to identify the specific type of hydrolysis impacting your yield.

SymptomProbable CauseMechanismCorrective Action
Green/Dark discoloration of the reaction mixture.Thermal Degradation (Intrinsic Hydrolysis).High temperature (>130°C) + High pH causes

displacement of Cl by OH.
Reduce synthesis temp; ensure pH < 13 during drying; avoid prolonged heating of wet cake.
Low Yield + Recovery of solid precipitate.Reagent Hydrolysis (Systemic).Residual water reacts with phosphorochloridate to form acid, protonating Na-TCP to insoluble TCP phenol.Implement Protocol A (Azeotropic Drying) to <0.1% water content.
"Stalled" Reaction despite active reagents.Phase Transfer Failure. Na-TCP is hydrated and trapped in the aqueous phase or precipitated as phenol.Switch to anhydrous organic solvent (Toluene/DCM) with PTC (e.g., TBAB) or dry the salt first.
High "Bis" Impurity (Dimer formation).Stoichiometric Imbalance. Hydrolysis of the chloride reagent changes the effective equivalents ratio.Increase reagent excess (5-10%) or improve drying stringency.

Optimization Protocols

Protocol A: Azeotropic Drying (The "Gold Standard")

Objective: Reduce water content of Na-TCP wet cake from ~15% to <0.1% to prevent downstream reagent hydrolysis.

Reagents: Na-TCP (Wet cake), Toluene (or Xylene). Equipment: Reactor with Dean-Stark trap and condenser.

  • Charge: Load Na-TCP wet cake into the reactor. Add Toluene (ratio 1:4 w/v relative to dry salt).

  • Heating: Heat jacket to ~115°C (Toluene boiling point: 110.6°C).

  • Reflux: Maintain reflux. Water/Toluene azeotrope will distill over.[1]

  • Separation: Water settles at the bottom of the Dean-Stark trap. Drain water continuously.

  • Endpoint: Continue until no water droplets separate for 30 minutes.

    • Validation: Take a sample of the slurry. Perform Karl Fischer (KF) titration. Target: < 500 ppm (0.05%) .

  • Cooling: Cool to 40-50°C for the subsequent coupling reaction. Do not expose to humid air (Na-TCP is hygroscopic).

Protocol B: pH-Controlled Synthesis (Preventing Ring Degradation)

Objective: Synthesize/Handle Na-TCP without triggering Cl-displacement.

  • pH Monitoring: During the alkaline hydrolysis of tetrachloropyridine or trichloroacetyl chloride cyclization, maintain pH between 11.0 and 12.5 .

    • Risk: pH > 13.0 drastically accelerates the formation of 3,6-dichloro-2,5-dihydroxypyridine at elevated temperatures.

  • Temperature Limits:

    • If pH > 12: Keep temperature < 60°C .[2]

    • If High Temp (>100°C) is required (e.g., solvent stripping): Ensure pH is adjusted down to 8-9 (neutral/mildly alkaline) or ensure the system is anhydrous.

  • Quenching: If holding the salt in aqueous solution for long periods, lower temperature to < 25°C.

Frequently Asked Questions (FAQs)

Q1: Can I just oven-dry the Na-TCP salt instead of azeotropic distillation? A: It is risky. Na-TCP is thermally sensitive. Static oven drying often leads to "hot spots" where the salt decomposes (turns green/brown) or forms hard cakes that trap moisture. Azeotropic drying is superior because the solvent limits the temperature to 110°C (toluene) and keeps the slurry agitated, ensuring uniform heat transfer and preventing ring degradation.

Q2: Why does my reaction turn green? A: The green color is characteristic of 3,6-dichloro-2,5-dihydroxypyridine (or similar quinoid-like oxidation products). This confirms you have stripped a chlorine atom off the ring, likely due to excessive heat in the presence of moisture and base. This is irreversible damage to the starting material.

Q3: Is Na-TCP stable in water at neutral pH? A: Yes, relatively. At pH 7-9, the salt is in equilibrium with the phenol (pKa ~ 4.55). However, if the pH drops below 5, the phenol precipitates. The chemical stability of the C-Cl bonds is good at neutral pH/ambient temp. The instability arises primarily at pH > 12 + Heat .

Q4: How does water affect the coupling with diethyl thiophosphoryl chloride? A: Water is a stronger nucleophile than Na-TCP toward the phosphoryl chloride.

  • Reaction:

    
    
    
  • Consequence: The HCl produced immediately reacts with Na-TCP:

    
    .
    
  • Result: You lose 1 equivalent of reagent AND 1 equivalent of active Na-TCP for every molecule of water present.

Decision Matrix for Process Improvement

Use this flow to audit your current experimental setup.

Optimization_Flow Start Start Process Audit CheckKF Step 1: Check Water Content (KF) of Na-TCP Source Start->CheckKF IsDry Is Water < 0.1%? CheckKF->IsDry Azeotrope Action: Perform Azeotropic Distillation (Toluene) IsDry->Azeotrope No (>0.1%) CheckColor Step 2: Check Solid Color IsDry->CheckColor Yes Azeotrope->CheckColor IsGreen Is it Green/Dark? CheckColor->IsGreen Proceed Proceed to Coupling IsGreen->Proceed No (White/Off-White) ReviewSyn Review Synthesis: Was pH > 12 at T > 100°C? IsGreen->ReviewSyn Yes Discard Action: Discard Batch (Ring Degradation) ReviewSyn->Discard

Figure 2: Workflow for auditing Na-TCP quality before use.

References

  • Degradation Kinetics: Duirk, S. E., & Collette, T. W. (2006). Degradation of Chlorpyrifos in Aqueous Solution: Pathways and Kinetics. Note: Discusses the hydrolysis of the parent compound to TCP and subsequent TCP stability.

  • Synthesis & Impurities: CN104876858A. One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate. (2015). Patent describing the alkaline hydrolysis conditions and pH control to minimize byproducts.

  • Impurity Identification: FAO Specifications and Evaluations for Agricultural Pesticides: Chlorpyrifos (2020).

  • Azeotropic Drying Context:Process Safety and Environmental Protection. General principles of drying heat-sensitive organochlorine salts. (General Chemical Engineering Standard).

Sources

Troubleshooting

Enhancing solubility of sodium 3,5,6-trichloropyridin-2-olate for pesticide formulation

The following Technical Support Guide is designed for researchers and formulation scientists working with Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) . It addresses the specific physicochemical challenges of this comp...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and formulation scientists working with Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) . It addresses the specific physicochemical challenges of this compound, particularly its steep solubility curve and pH sensitivity.[1][2][3]

Topic: Enhancing Solubility & Stability for Pesticide Applications

Doc ID: TCP-SOL-001 | Rev: 2.4 | Status: Active[1][2][4][5]

Core Solubility Dynamics

Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) presents a unique challenge: while it is an ionic salt, the lipophilic trichlorinated pyridine ring significantly limits its thermodynamic solubility in pure water.[1][2][4][5]

The Challenge: The "Amphiphilic Paradox"

Na-TCP behaves as an amphiphile.[2][3][4][5] The ionic head group (


) seeks hydration, while the chlorinated ring (

) drives hydrophobic exclusion.[1][2][3][5]
  • Critical Data Point: The solubility of Na-TCP in water is approximately 2.5 g/L at 20°C [1].[2][3][4][5] This is insufficient for high-load soluble liquid (SL) concentrates, which often require 200–400 g/L.[1][2][3][4][5]

  • Temperature Sensitivity: Solubility increases drastically with temperature (up to ~20% w/w at boiling) [2], creating a high risk of crystallization shock upon cooling during transport or storage.[1][2][3]

Troubleshooting Guide (FAQ)

Category A: Precipitation & Crystal Growth[2][4][5][6]

Q1: My formulation is clear at 40°C but precipitates needle-like crystals at 15°C. How do I stabilize this? Diagnosis: You are encountering the Krafft Boundary of the salt.[3][4][5] The lattice energy of the crystal is overcoming the hydration energy at lower temperatures.[1][3] Solution: Implement a Co-solvent/Hydrotrope System .

  • Primary Hydrotrope: Add Sodium Xylenesulfonate (SXS) or Sodium Cumene Sulfonate (SCS) at a 1:4 molar ratio (Hydrotrope:Active).[2][3][5] These small-molecule surfactants disrupt the water structure and lower the activity coefficient of the Na-TCP, preventing crystal lattice formation.[1][2][4][5]

  • Co-solvent: Introduce Propylene Glycol (5–10% w/w) .[2][3][5] This disrupts the hydrogen bonding network of water, reducing the energy penalty for the hydrophobic ring insertion.[1][2]

Q2: Upon diluting the concentrate into the spray tank, the solution turns cloudy immediately. Why? Diagnosis: This is likely pH Shock (Protonation).[2][3][5] The pKa of the free acid (3,5,6-trichloro-2-pyridinol) is approximately 4.51 [3].[1][2][4][5]

  • If the spray tank water is slightly acidic (pH 5–6) or if the dilution drops the formulation pH locally, the salt converts to the free acid (TCP-H).[1][2]

  • Solubility Mismatch:

    • Na-TCP (Salt): ~2.5 g/L (Water)[2][3][4][5][6]

    • TCP-H (Acid): ~0.0004 g/L (4 ppm) [3] Solution: [1][2][3][4][5]

  • Buffer the Formulation: Incorporate an alkaline buffer (e.g., Ethanolamine or excess NaOH) to maintain pH > 9.0 upon dilution.[1][2]

  • Check Water Hardness: See Q3.

Q3: We see "scum" formation when mixing with hard water (200+ ppm CaCO3). Diagnosis: Formation of Calcium 3,5,6-trichloropyridin-2-olate .[1][2][4][5] Like fatty acid soaps, the divalent calcium ions cross-link two TCP anions, forming a highly insoluble hydrophobic salt.[1][2]


Solution: 
  • Sequestration: Add Tetrasodium EDTA or GLDA (0.5–1.0% w/w) to the formulation.[2][3][5] These chelators bind free

    
    / 
    
    
    
    ions more strongly than the TCP anion does.[2][3][5]

Experimental Optimization Protocols

Protocol A: Determination of Critical Hydrotrope Concentration (CHC)

Objective: Determine the minimum amount of SXS required to solubilize 20% Na-TCP at 5°C.

StepActionRationale
1 Prepare a supersaturated slurry of 20% w/w Na-TCP in water.[1][2][3][4][5]Establishes the baseline failure state.[2][3][5]
2 Heat to 60°C until fully dissolved.Resets the thermodynamic equilibrium.[2][3][5]
3 Titrate 40% aq. Sodium Xylenesulfonate (SXS) in 1% increments.[2][3][5]SXS acts via

-stacking with the pyridine ring.[1][2][3][4][5]
4 Cool to 5°C and hold for 24 hours.Simulates cold storage stress.[2][3][5]
5 Endpoint: The lowest % SXS that yields a clear, single-phase solution.This is your formulation baseline.
Protocol B: pH Robustness Profiling

Objective: Define the "Safe pH Window" to prevent free acid precipitation.

  • Prepare 1% Na-TCP solution (simulating tank mix).

  • Titrate with 0.1M HCl while monitoring turbidity (Nephelometer) and pH.

  • Critical Point: Record the pH where turbidity jumps >10 NTU.

  • Target: Formulation pH must be set at least 2.0 pH units above this point.

Visualizing the Stability Logic

The following diagram illustrates the decision logic for stabilizing Na-TCP formulations.

TCP_Stability_Flow Start Formulation Instability Observed CheckType Identify Precipitate Type Start->CheckType Type1 Needle Crystals (Salt Re-crystallization) CheckType->Type1 Cooling Type2 Amorphous Cloud/Scum (Free Acid or Ca-Salt) CheckType->Type2 Dilution Sol1 Check Temperature Type1->Sol1 Chem1 Check pH Type2->Chem1 Sol2 Add Hydrotrope (SXS / Urea) Sol1->Sol2 Temp < 10°C Sol3 Add Cosolvent (Propylene Glycol) Sol1->Sol3 Temp > 10°C Chem2 Precipitate is TCP-H (Acid Form) Chem1->Chem2 pH < 7 Chem3 Precipitate is Ca-TCP (Hard Water Salt) Chem1->Chem3 pH > 7 Fix1 Buffer to pH > 10 (KOH / Amines) Chem2->Fix1 Fix2 Add Chelator (EDTA / GLDA) Chem3->Fix2

Caption: Diagnostic workflow for identifying and resolving Na-TCP instability based on precipitate morphology and environmental conditions.

Quantitative Data Summary

Table 1: Solubility Parameters of Na-TCP vs. Free Acid

ParameterNa-TCP (Salt)TCP-H (Free Acid)Implication for Formulator
Water Solubility (20°C) ~2.5 g/L [1]0.0004 g/L [3]Dilution into acid causes catastrophic failure.[1][2][3][4][5]
pKa N/A (Salt)4.51 [3]Formulation pH must stay > 7.0 (ideally > 9.0).[2][3][5]
Log Kow < 1.0 (Ionized)3.21 [3]The acid is highly lipophilic; the salt is hydrophilic.[3][5]
Thermal Response High (+Solubility with Heat)LowHeat is required for manufacturing concentrates.[2][3][5]

References

  • ChemicalBook. (2025).[2][3][5] Sodium 3,5,6-trichloropyridin-2-olate Properties and Solubility Data. Link

  • ChemBK. (2024).[2][3][5] Physico-chemical Properties of 3,5,6-Trichloropyridin-2-ol sodium. Link

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 3,5,6-Trichloro-2-pyridinol (DTXSID7038317).[1][2][3][4][5] Link

  • Santa Cruz Biotechnology. (2026).[2][3][5][7] Sodium 3,5,6-trichloro-2-pyridinol Product Analysis. Link[1][2][3][4][5][8]

Sources

Optimization

Removing inorganic impurities from sodium 3,5,6-trichloropyridin-2-olate crystals

The following technical support guide is designed for researchers and process chemists working with Sodium 3,5,6-trichloropyridin-2-olate (STCP). It prioritizes experimental autonomy, mechanistic understanding, and self-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with Sodium 3,5,6-trichloropyridin-2-olate (STCP). It prioritizes experimental autonomy, mechanistic understanding, and self-validating protocols.

Subject: Removal of Inorganic Impurities (Specifically NaCl/Inorganic Salts) Document ID: STCP-PUR-001 Version: 2.4 (Current)

Core Directive & Scientific Rationale

The Challenge: Sodium 3,5,6-trichloropyridin-2-olate (STCP) is a critical intermediate for the synthesis of chlorpyrifos and triclopyr.[1][2] Synthesized via the alkaline hydrolysis of pentachloropyridine or the cyclization of trichloroacetyl chloride, the crude product is frequently contaminated with significant inorganic salts—primarily Sodium Chloride (NaCl) and residual Sodium Hydroxide (NaOH) .

The Separation Mechanism: Effective purification relies on the differential solubility temperature coefficient .

  • NaCl: Solubility is relatively temperature-independent (~36 g/100 mL at 20°C vs. ~39 g/100 mL at 100°C).

  • STCP: Exhibits a steep solubility curve. It is highly soluble in boiling water (~20% w/v) but sparingly soluble in cold water (<2.5% w/v at 20°C).

Strategic Protocol: We utilize aqueous recrystallization . By saturating the solution at boiling point and cooling, STCP crystallizes out, forcing the highly soluble inorganic salts to remain dissolved in the mother liquor (supernatant), which is then removed via filtration.

Diagnostic Module: Characterizing Impurities

Before attempting purification, quantify the impurity profile to select the correct parameters.

Q: How do I confirm if my STCP crystals have high inorganic content?

A: Visual inspection is insufficient. Use the following quantitative metrics:

Diagnostic TestTarget Value (High Purity)Indication of Failure
Sulfated Ash < 0.5% w/wHigh non-volatile inorganic residue (likely NaCl/Na₂CO₃).
Ion Chromatography (IC) Cl⁻ < 100 ppmDirect confirmation of NaCl contamination.
HPLC Purity > 98.5% (Area)If HPLC is high but Ash is high, you have inorganic contamination (invisible to UV).
Visual Appearance Off-white / Pale YellowDark brown indicates organic tars (requires carbon treatment, not just salt removal).

Master Purification Workflow

The following logic flow illustrates the critical decision points for removing inorganic salts.

STCP_Purification Start Crude STCP (High Inorganic Content) Dissolve Dissolve in Deionized Water (95-100°C, Reflux) Start->Dissolve CheckColor Is solution dark/tarry? Dissolve->CheckColor Carbon Add Activated Carbon (1-3% wt) Hot Filtration CheckColor->Carbon Yes Cooling Controlled Cooling (Rate: 10°C/hour to 15°C) CheckColor->Cooling No Carbon->Cooling Crystallization Crystallization Phase (STCP precipitates, NaCl stays dissolved) Cooling->Crystallization Filtration Vacuum Filtration (Separate Mother Liquor) Crystallization->Filtration Washing Displacement Wash (Ice-Cold Water, 2x Cake Vol) Filtration->Washing MotherLiquor Mother Liquor (Contains NaCl + trace STCP) Filtration->MotherLiquor Drying Vacuum Dry (60-80°C) Washing->Drying Washing->MotherLiquor

Caption: Figure 1.[2][3] Thermodynamic separation workflow utilizing differential solubility to isolate STCP from inorganic contaminants.

Troubleshooting Guide & FAQs

Scenario A: High Residual Chloride after Recrystallization

User Report: "I performed the recrystallization, but my Chloride content is still >1.0%."

Root Cause Analysis:

  • Entrapment: The mother liquor (rich in NaCl) was not fully removed from the crystal lattice or filter cake.

  • Wash Failure: The wash solvent was too warm or insufficient in volume to displace the saline mother liquor.

Corrective Protocol:

  • Optimize the Wash: Use Ice-Cold Deionized Water (0-5°C) .

    • Why? NaCl is still soluble (35g/100mL) at 0°C, but STCP is virtually insoluble (<0.5%). This maximizes impurity removal while minimizing yield loss.[4]

  • Displacement vs. Slurry: Do not just pour water over the cake. Stop the vacuum, add cold water to cover the cake, let it sit for 1 minute to diffuse salts, then re-apply vacuum.

  • Centrifugation: If available, replace vacuum filtration with centrifugation (G-force > 1000) to mechanically force the saline mother liquor out of the crystal interstices.

Scenario B: Low Yield (< 70%)

User Report: "The product is pure, but I lost 40% of my mass."

Root Cause Analysis:

  • Excess Solvent: You used too much water during the dissolution phase.

  • Terminal Temperature: You did not cool the solution sufficiently.

Corrective Protocol:

  • Calculate Solvent Ratio: Use the "Golden Ratio" of 5:1 to 7:1 (Water : Crude Solid) by weight.

    • Logic: At 100°C, solubility is ~20%. 5 parts water dissolves 1 part STCP. If you use 20 parts water, the STCP will remain dissolved even upon cooling.

  • Terminal Temperature: Cool the vessel to 10-15°C .

    • Data: Solubility drops significantly between 25°C and 10°C. Stopping at room temperature (25°C) leaves recoverable product in the filtrate.

Scenario C: Filter Clogging / Slow Filtration

User Report: "Filtration takes hours. The funnel is clogged with a slimy paste."

Root Cause Analysis:

  • Rapid Precipitation: Cooling too fast ("Crash Cooling") creates microscopic fines that block filter pores.

  • Tar Contamination: Organic impurities are forming a film.

Corrective Protocol:

  • Controlled Seeding: Cool slowly (10°C per hour). When the solution reaches ~60°C, add a small amount of pure STCP seed crystals. This encourages the growth of large, filterable needles rather than amorphous fines.

  • Filter Aid: If tars are present, use a pre-coat of Celite (diatomaceous earth) during the hot filtration step (before crystallization) to remove the sticky organics that blind the filter.

Advanced Technical Specifications

Solubility Data for Process Design

Use this table to calculate theoretical yield and solvent volumes.

Temperature (°C)STCP Solubility ( g/100g H₂O)NaCl Solubility ( g/100g H₂O)Separation Factor
100°C (Reflux) ~20.039.1Low (Both Soluble)
20°C (Ambient) ~2.536.0High
0°C (Ice Bath) ~0.535.7Critical for Washing
pH Sensitivity Warning

Critical Alert: STCP is the sodium salt.

  • Do NOT acidify the water below pH 7 during purification.

  • Mechanism: Adding acid converts STCP (Salt) back to 3,5,6-trichloropyridin-2-ol (Free Phenol). The free phenol is insoluble in water and will precipitate immediately, trapping the NaCl inside the precipitate.

  • Check: Ensure the recrystallization water is neutral or slightly alkaline (pH 8-10) to maintain the salt form.

References

  • Preparation of high purity sodium 3,5,6-trichloropyridin-2-olate. Patent CN104163789A. Google Patents.
  • Method for preparing 3,5,6-trichloropyridine-2-ol sodium. Patent CN102702088B. Google Patents.
  • One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate. Patent CN104876858A. Google Patents.

Sources

Troubleshooting

Optimizing reaction temperature for sodium TCP and diethyl thiophosphoryl chloride

Topic: Troubleshooting the Condensation of Sodium 3,5,6-Trichloro-2-Pyridinate (TCP) and Diethyl Thiophosphoryl Chloride (DETC) Welcome to the Advanced Application Support guide for agrochemical synthesis. This bulletin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Condensation of Sodium 3,5,6-Trichloro-2-Pyridinate (TCP) and Diethyl Thiophosphoryl Chloride (DETC)

Welcome to the Advanced Application Support guide for agrochemical synthesis. This bulletin is designed for process chemists and drug development professionals troubleshooting the O-phosphorylation of Sodium TCP using DETC.

Part 1: Mechanistic Causality & Temperature Dynamics

Q: Why is temperature control the most critical parameter when reacting Sodium TCP with DETC? A: The synthesis of chlorpyrifos proceeds via a nucleophilic substitution where the phenoxide-like oxygen of Sodium TCP attacks the electrophilic phosphorus center of DETC. In an aqueous biphasic system, this desired condensation competes directly with the alkaline hydrolysis of DETC[1].

  • Underheating: Fails to overcome the activation energy required for the O-phosphorylation, stalling the reaction and leaving unreacted starting materials.

  • Overheating: If the temperature exceeds 70 °C, the rate of DETC hydrolysis outpaces the condensation. This not only consumes your expensive phosphorylating agent but also generates highly toxic byproducts like sulfotep[2].

Q: What is the exact optimal temperature range for maximizing yield in an aqueous biphasic system? A: Industrial and optimized laboratory protocols establish 55 °C to 65 °C as the ideal thermal window[3]. Within this range, phase transfer catalysts (PTCs) efficiently shuttle the reactants across the aqueous-organic interface, achieving >95% conversion while keeping hydrolytic degradation to a minimum[1].

Quantitative Impact of Temperature on Reaction Metrics
Temperature RangeKinetic RateChlorpyrifos YieldByproduct FormationProcess Recommendation
< 40 °C Sluggish< 60%LowAvoid: Leads to incomplete conversion and unreacted DETC.
55 °C – 65 °C Optimal> 95%MinimalTarget Range: Perfectly balances reaction kinetics and reagent stability.
> 70 °C Rapid< 80%High (Sulfotep, TCP)Avoid: Accelerates DETC hydrolysis and ruins stoichiometric balance.
Part 2: Visualizing the Temperature-Dependent Pathways

Pathway TCP Sodium TCP + DETC (Aqueous Biphasic System) T_Low T < 40°C TCP->T_Low Underheating T_Opt T = 55–65°C (Optimal) TCP->T_Opt Controlled Heating T_High T > 70°C TCP->T_High Overheating Res_Low Sluggish Kinetics Unreacted DETC Accumulates T_Low->Res_Low Res_Opt Chlorpyrifos > 95% Yield T_Opt->Res_Opt Res_High DETC Hydrolysis Sulfotep Impurity Forms T_High->Res_High

Fig 1: Temperature-dependent reaction pathways for Sodium TCP and DETC.

Part 3: Troubleshooting Common Anomalies

Q: My GC-MS analysis shows high levels of unreacted Sodium TCP and the presence of sulfotep. What went wrong? A: This is the classic signature of thermal overshoot combined with alkaline conditions. When the reaction temperature spikes above 70 °C, DETC undergoes rapid hydrolysis to form diethyl thiophosphoric acid. This acid subsequently reacts with another equivalent of DETC to form sulfotep (tetraethyl dithiopyrophosphate)[2]. Because DETC is consumed by this side reaction, the stoichiometric balance is ruined, leaving unreacted Sodium TCP stranded in the aqueous phase. Fix: The condensation is highly exothermic. Ensure DETC is added dropwise with active jacket cooling to prevent localized thermal runaways[3].

Q: Can I run this reaction at lower temperatures using a different solvent system to avoid hydrolysis entirely? A: Yes, but it alters the economic and operational profile. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) under basic conditions eliminates the water phase, thereby preventing DETC hydrolysis. In DMF, the condensation can proceed efficiently at lower temperatures[4]. However, DMF requires complex solvent recovery systems and poses higher toxicity risks compared to the standard aqueous PTC method.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent thermal degradation, follow this self-validating methodology for the aqueous biphasic condensation of chlorpyrifos.

Step 1: Aqueous Phase Preparation

  • Charge the reactor with 400 parts deionized water and 200 parts Sodium TCP.

  • Add a Phase Transfer Catalyst (e.g., tetrabutylammonium bromide or triethylenediamine, ~0.5 mol%)[3].

  • Causality: The PTC is mandatory. DETC is lipophilic while Sodium TCP is hydrophilic. Without the PTC, the reaction is restricted to the interfacial boundary, severely retarding kinetics.

Step 2: Thermal Equilibration

  • Heat the aqueous mixture to 60 °C under continuous agitation (300 rpm).

  • Validation Checkpoint: Visually inspect the reactor. Ensure complete dissolution of Sodium TCP. The solution must be entirely homogeneous before proceeding.

Step 3: Controlled Electrophilic Addition

  • Initiate the dropwise addition of DETC (1.05 molar equivalents) over 45 to 60 minutes.

  • Maintain the internal temperature strictly between 60 °C and 65 °C using a cooling jacket[1].

  • Causality: Bulk addition causes thermal runaway due to the exothermic nature of O-phosphorylation, triggering immediate DETC hydrolysis.

  • Validation Checkpoint: Monitor the pH continuously. It should remain mildly basic (pH 7.0–8.0)[3]. A sudden, sharp drop in pH indicates the generation of HCl and diethyl thiophosphoric acid—a definitive sign that unwanted DETC hydrolysis is occurring.

Step 4: Digestion and Phase Separation

  • Post-addition, maintain the reactor at 65 °C for 2 hours to ensure complete conversion.

  • Cease agitation and allow phase separation for 30 minutes.

  • Validation Checkpoint: Two distinct layers must form. The lower organic layer contains the crude chlorpyrifos product, while the upper aqueous layer contains NaCl and trace unreacted TCP[1].

References
  • Indian Agrochemicals Sector (2021-2025). Scribd.
  • Stability of Chlorpyrifos and Sulfotep Formation. Benha University (bu.edu.eg).
  • CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material. Google Patents.
  • Method for synthesizing chlorpyrifos by using ultrasonic catalysis. Patsnap.

Sources

Optimization

Overcoming steric hindrance in sodium 3,5,6-trichloropyridin-2-olate substitution reactions

This guide is structured as a specialized technical support resource for researchers working with Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP).[1][2] It addresses the specific kinetic and thermodynamic challenges impos...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers working with Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP).[1][2] It addresses the specific kinetic and thermodynamic challenges imposed by the steric bulk of chlorine substituents during nucleophilic substitution.

[1][2]

Topic: Overcoming Steric Hindrance in Nucleophilic Substitution Reactions Role: Senior Application Scientist Status: Active Support[1]

Technical Overview: The "Steric Fortress" of Na-TCP

Sodium 3,5,6-trichloropyridin-2-olate is a sterically congested nucleophile.[1][2] The chlorine atom at the C3 position (adjacent to the C2-oxygen) creates a significant steric barrier, hindering the approach of electrophiles. Furthermore, as an ambident nucleophile, Na-TCP can react at either the oxygen (O-alkylation) or the nitrogen (N-alkylation).[1][2]

In aqueous or protic media, the high charge density of the phenolate oxygen attracts a tight hydration shell. This "solvent cage" effectively increases the steric bulk, often rendering the molecule unreactive toward bulky electrophiles (like diethyl thiophosphoryl chloride in chlorpyrifos synthesis).

The Solution Strategy: To overcome this, we must strip away the hydration shell and utilize the "naked anion" effect, typically achieved via Phase Transfer Catalysis (PTC) or dipolar aprotic solvents.

Troubleshooting Guide (Q&A)

Category A: Kinetics & Reactivity (Low Yields)[1]

Q1: My reaction with an alkyl halide in water/alcohol is stalling at <40% conversion. Increasing temperature only degrades my electrophile. What is happening?

Diagnosis: You are fighting two forces: steric hindrance from the C3-chlorine and the hydration shell of the solvent. In protic solvents (water, alcohols), the nucleophilic oxygen is heavily hydrogen-bonded.[1][2] The energy required to desolvate the anion and overcome the steric clash with the C3-Cl is too high.

Solution: Switch to Phase Transfer Catalysis (PTC). Move the reaction to a biphasic system (e.g., Toluene/Water or DCM/Water) and add a quaternary ammonium salt (0.5 - 2.0 mol%).[1]

  • Mechanism: The bulky quaternary ammonium cation (

    
    ) pairs with the trichloropyridinate anion (
    
    
    
    ). This lipophilic ion pair (
    
    
    ) migrates into the organic phase.[1]
  • Why it works: In the organic phase, the anion is poorly solvated ("naked"). Without the water shell, the oxygen is significantly smaller and more nucleophilic, allowing it to bypass the C3-Cl steric gate and attack the electrophile.[2]

Recommended Catalysts:

  • For general use: Tetrabutylammonium bromide (TBAB).[1][3]

  • For high-temperature (>100°C): Benzyltrimethylammonium chloride (more thermally stable).[1]

Q2: I am using PTC, but the reaction rate is still slow. My stirring is set to 300 RPM.

Diagnosis: Mass transfer limitation. Solution: PTC reactions are interfacial.[1][4] The rate is directly proportional to the interfacial area.

  • Action: Increase agitation to >800 RPM to create a fine emulsion.

  • Check: Ensure your catalyst is partitioning correctly. If using a very non-polar solvent (e.g., Hexane), TBAB might not be soluble enough in the organic phase.[1][2] Switch to Toluene or Chlorobenzene.[1]

Category B: Regioselectivity (O- vs. N-Alkylation)[1][2][5][6]

Q3: I am seeing significant N-alkylated byproduct (pyridone form). How do I force O-alkylation?

Diagnosis: The nitrogen lone pair is less sterically hindered than the oxygen, but the oxygen is more electronegative (harder nucleophile).

  • Solvent Effect: Protic solvents or conditions that stabilize the oxygen's charge (via H-bonding) reduce O-nucleophilicity, favoring N-attack.[1][2]

  • Counter-ion Effect:

    
     or 
    
    
    
    salts in non-polar solvents can coordinate tightly to the oxygen, shielding it and favoring N-attack.[2]

Solution:

  • Use "Soft" Counter-ions: Large cations like

    
     or quaternary ammoniums (
    
    
    
    ) do not coordinate tightly to the oxygen, leaving it free to react (O-alkylation).[1]
  • Solvent Choice: Use dipolar aprotic solvents (DMF, DMSO) or PTC conditions.[1] These maximize the electron density on the oxygen (Hard Soft Acid Base theory).

  • Silver Salts (The "Nuclear Option"): If selectivity is critical and yield is secondary, use the Silver salt (

    
    ).[1] Silver coordinates to the nitrogen, blocking it and forcing reaction at the oxygen.
    
Category C: Stability & Side Reactions

Q4: My electrophile (e.g., diethyl thiophosphoryl chloride) is hydrolyzing before it reacts with the Na-TCP.

Diagnosis: The pH is likely too high or the temperature is uncontrolled. Solution:

  • pH Control: Maintain pH between 9.0 and 10.5.

    • Too Low (<9): Na-TCP protonates to the neutral pyridinol (insoluble/unreactive).[1]

    • Too High (>11): Hydroxide ions (

      
      ) compete as nucleophiles, hydrolyzing your electrophile.[1][2]
      
  • Buffering: Use a Boric Acid/Borate buffer system to clamp the pH at the interface.

Optimized Experimental Protocol

Target: Synthesis of O-alkylated 3,5,6-trichloro-2-pyridyl ether via PTC.

Materials
  • Substrate: Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) [1.0 eq]

  • Electrophile: Alkyl Halide / Phosphorochloridothioate [1.1 eq][1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) [0.02 eq][1]

  • Solvent A (Aq): Water (buffered to pH 10 with Boric Acid/NaOH)[1]

  • Solvent B (Org): Toluene or Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Aqueous Preparation: Dissolve Na-TCP in water.[1] Adjust pH to 9.5–10.0 using dilute

    
     or 
    
    
    
    .[1] Crucial: Ensure no solid pyridinol precipitates.[2]
  • Catalyst Addition: Add TBAB (2 mol%) to the aqueous solution. Stir for 10 mins to allow ion exchange.

  • Biphasic Assembly: Add Toluene (volume ratio 1:1 with water).[1]

  • Reaction: Heat to 50°C (adjust based on electrophile). Add the electrophile dropwise over 30 minutes while stirring vigorously (>800 RPM).

  • Monitoring: Monitor organic layer by HPLC/TLC. The "naked" anion reacts rapidly.[5]

  • Workup: Separate phases. Wash organic layer with 1M NaOH (removes unreacted pyridinol) then Brine.[1] Dry over

    
    .[1]
    

Data & Visualization

Comparative Reactivity Table

Effect of Solvent and Catalyst on Na-TCP Substitution Yield (4 hours, 60°C)

ConditionSolvent SystemCatalystYield (O-Product)Major Issue
Standard Water/EthanolNone< 15%Steric hindrance + Solvation
Aprotic DMFNone65%Moderate yield, difficult workup
PTC (Basic) Toluene/WaterTBAB (1%)92% "Naked Anion" overcomes sterics
PTC (High T) Xylene/WaterBTMAC (1%)88%Good for sluggish electrophiles
Mechanism Diagram: Phase Transfer Catalysis

This diagram illustrates how the catalyst transports the anion across the interface, stripping the hydration shell to overcome steric hindrance.

PTC_Mechanism cluster_aqueous Aqueous Phase (Hydrated/Sterically Blocked) cluster_interface Interface cluster_organic Organic Phase (Naked Anion/Reactive) Na_TCP Na+ [TCP-] Waste Na+ X- Na_TCP->Waste Ion Exchange Transport Phase Transfer (Desolvation) Na_TCP->Transport Q_X Q+ X- (Catalyst) Q_X->Na_TCP Q+ pairs with TCP- Transport->Q_X Q_TCP Q+ [TCP-] (Naked) Transport->Q_TCP Product R-O-TCP (Product) Q_TCP->Product Nucleophilic Attack (Overcomes Sterics) RX R-X (Electrophile) RX->Product Q_X_Org Q+ X- Product->Q_X_Org Regenerates Catalyst Q_X_Org->Transport Recycle

Caption: The PTC cycle strips the hydration shell from the TCP anion, allowing the "naked" oxygen to bypass the C3-chlorine steric barrier.[2]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Yield / Impurities Check_Phase Is the reaction Biphasic? Start->Check_Phase Check_Catalyst Is Catalyst (PTC) present? Check_Phase->Check_Catalyst Yes Action_Solvent Switch to Toluene/Water Check_Phase->Action_Solvent No Check_Stirring Stirring Speed > 800 RPM? Check_Catalyst->Check_Stirring Yes Action_PTC Add TBAB or BTMAC Check_Catalyst->Action_PTC No Check_Byproduct Identify Impurity Check_Stirring->Check_Byproduct Yes Action_Stir Increase Agitation Check_Stirring->Action_Stir No Imp_N_Alk N-Alkylated Product Check_Byproduct->Imp_N_Alk Imp_Hydrolysis Electrophile Hydrolysis Check_Byproduct->Imp_Hydrolysis Fix_N_Alk Use Softer Ion (K+) / Avoid Protic Co-solvents Imp_N_Alk->Fix_N_Alk Fix_Hydrolysis Lower pH to < 10.5 Check Temp Imp_Hydrolysis->Fix_Hydrolysis

Caption: Logic flow for diagnosing yield and selectivity issues in Na-TCP substitutions.

References

  • Reinvestigation of Phase-Transfer-Catalyzed Chlorpyrifos Synthesis. Ind. Eng. Chem. Res. 2004, 43, 18, 5478–5482.[1][2] Link[1]

  • Phase Transfer Catalysis in Pharmaceutical Industry. Acta Poloniae Pharmaceutica - Drug Research. 2010, 67, 1, 3–28.[1][2] Link

  • A comparison of N- versus O-alkylation of substituted 2-pyridones. Tetrahedron. 2013, 69, 46, 9633-9641.[1][2] Link[1]

  • Synthesis of Chlorpyrifos. World Health Organization (WHO) Specifications and Evaluations for Public Health Pesticides.[1]Link

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of sodium 3,5,6-trichloropyridin-2-olate vs 3,5,6-trichloro-2-pyridinol

An In-Depth Guide to the Comparative Reactivity of Sodium 3,5,6-Trichloropyridin-2-olate and 3,5,6-Trichloro-2-pyridinol For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, evi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of Sodium 3,5,6-Trichloropyridin-2-olate and 3,5,6-Trichloro-2-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the reactivity profiles of sodium 3,5,6-trichloropyridin-2-olate and its protonated form, 3,5,6-trichloro-2-pyridinol. Understanding the nuanced differences between these two critical reagents is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficiency of synthetic routes, particularly in the production of agrochemicals and pharmaceuticals.

Introduction: The Salt vs. The Precursor

Sodium 3,5,6-trichloropyridin-2-olate and 3,5,6-trichloro-2-pyridinol are two forms of a key chemical intermediate. Their primary claim to fame is in the synthesis of the organophosphate insecticide, chlorpyrifos.[1] 3,5,6-trichloro-2-pyridinol is also known as a major metabolite of chlorpyrifos.[2][3] While separated only by a proton and a sodium counter-ion, their chemical behavior, particularly their nucleophilicity, differs dramatically. The pyridinol form is a neutral molecule, while the sodium salt, often called sodium trichloropyridinolate (STCP), is an ionic compound.[4][5] This fundamental structural difference is the primary determinant of their respective reactivities in nucleophilic substitution reactions.

G cluster_0 3,5,6-Trichloro-2-pyridinol cluster_1 Sodium 3,5,6-Trichloropyridin-2-olate a N b C-OH a->b c C-Cl b->c d C-Cl c->d e C-H d->e f C-Cl e->f f->a g N h C-O⁻ Na⁺ g->h i C-Cl h->i j C-Cl i->j k C-H j->k l C-Cl k->l l->g

Figure 1: Structures of 3,5,6-Trichloro-2-pyridinol and its corresponding sodium salt.

The Core of Reactivity: Nucleophilicity Explained

In the context of common synthetic applications like O-alkylation or O-phosphorylation, the oxygen atom of the pyridinol/pyridinolate acts as a nucleophile, attacking an electrophilic center. The decisive factor governing the rate and efficiency of these reactions is the nucleophilic strength of this oxygen.

  • Sodium 3,5,6-Trichloropyridin-2-olate: As an olate, this compound possesses a formal negative charge on the highly electronegative oxygen atom. This excess electron density makes the oxygen a potent nucleophile, readily available to form a new bond with an electrophile. It is, in essence, "pre-activated" for reaction.

  • 3,5,6-Trichloro-2-pyridinol: In its protonated, neutral form, the oxygen's lone pairs are less available for donation. It is a significantly weaker nucleophile. For it to react effectively, it must first be deprotonated by a base to generate the reactive olate anion in situ. This requirement introduces an additional reagent and step into the synthetic process. The synthesis of chlorpyrifos, for example, involves reacting the pyridinol with O,O-diethylphosphorochloridothioate under basic conditions.[1]

This difference in intrinsic reactivity has profound consequences for reaction design, as illustrated in the comparative pathways below.

G cluster_0 Pathway A: Pre-activated Nucleophile cluster_1 Pathway B: In Situ Activation Olate Sodium 3,5,6-Trichloropyridin-2-olate Product_A O-Substituted Product Olate->Product_A Direct, Fast Reaction (e.g., Room Temp) Electrophile_A Electrophile (R-X) Electrophile_A->Product_A Pyridinol 3,5,6-Trichloro-2-pyridinol Intermediate In situ generated olate Pyridinol->Intermediate Deprotonation (Requires Base) Base Base (e.g., K₂CO₃) Base->Intermediate Product_B O-Substituted Product Intermediate->Product_B Slower Reaction (e.g., Heat) Electrophile_B Electrophile (R-X) Electrophile_B->Product_B

Figure 2: Comparative reaction pathways illustrating the direct vs. base-mediated approach.

Performance in the Lab: A Data-Driven Comparison

The theoretical differences in nucleophilicity translate into tangible, measurable performance gaps in a laboratory setting. Below is a summary of expected outcomes for a standard O-alkylation reaction, such as the reaction with an alkyl halide.

ParameterSodium 3,5,6-Trichloropyridin-2-olate3,5,6-Trichloro-2-pyridinolCausality
Base Requirement NoneRequired (e.g., K₂CO₃, NaH, Et₃N)The pyridinol requires deprotonation to form the reactive nucleophile. The sodium salt is already in its anionic, reactive state.
Reaction Temperature Room Temperature to mild heating (e.g., 40-50 °C)Elevated temperatures often required (e.g., 60-100 °C)The higher intrinsic nucleophilicity of the pre-formed olate allows for a lower activation energy barrier.
Reaction Time Typically faster (e.g., 1-4 hours)Typically slower (e.g., 6-24 hours)Direct reaction of a strong nucleophile is kinetically more favorable than the two-step process of deprotonation followed by reaction.
Typical Yield High to Excellent (>90%)Moderate to Good (70-85%)Milder conditions and a more direct pathway reduce the potential for side reactions and thermal degradation.
Process Simplicity Simpler (fewer reagents, easier workup)More complex (requires base, potential for more complex mixture)The absence of an external base simplifies stoichiometry and purification.
Selectivity (O- vs. N-alkylation) Higher O-selectivityPotential for N-alkylation side productsWhile O-attack is generally favored kinetically for pyridin-2-olates, the harsher conditions required for the pyridinol can sometimes lead to competing N-alkylation pathways.[6][7]

Validated Experimental Protocols

To provide a practical context, detailed protocols for a representative O-benzylation reaction are provided below. These workflows highlight the operational differences when using each reagent.

Protocol 1: O-Benzylation using Sodium 3,5,6-Trichloropyridin-2-olate
  • Objective: To synthesize 2-(benzyloxy)-3,5,6-trichloropyridine with high efficiency.

  • Principle: A direct SN2 reaction between a strong, pre-formed nucleophile and an electrophile.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium 3,5,6-trichloropyridin-2-olate (2.20 g, 10 mmol, 1.0 eq).

  • Add anhydrous dimethylformamide (DMF, 30 mL) and stir to dissolve.

  • Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into ice water (100 mL) and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure O-benzylated product.

Protocol 2: O-Benzylation using 3,5,6-Trichloro-2-pyridinol
  • Objective: To synthesize 2-(benzyloxy)-3,5,6-trichloropyridine via in situ base-mediated activation.

  • Principle: Deprotonation of the pyridinol with a base to form the nucleophilic olate, which then reacts with the electrophile. This follows general procedures for pyridinol alkylation.[6]

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5,6-trichloro-2-pyridinol (1.98 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

  • Add anhydrous acetonitrile (40 mL).

  • Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor reaction completion by TLC.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.

G cluster_protocol1 Workflow: Sodium Salt (Protocol 1) cluster_protocol2 Workflow: Pyridinol (Protocol 2) start1 Start step1_1 Dissolve Sodium Salt in DMF start1->step1_1 step1_2 Add Benzyl Bromide (Room Temp) step1_1->step1_2 step1_3 Stir for 2 hours step1_2->step1_3 step1_4 Aqueous Workup & Extraction step1_3->step1_4 end1 Purified Product step1_4->end1 start2 Start step2_1 Combine Pyridinol & K₂CO₃ in Acetonitrile start2->step2_1 step2_2 Add Benzyl Bromide step2_1->step2_2 step2_3 Heat to 80°C step2_2->step2_3 step2_4 Stir for 12 hours step2_3->step2_4 step2_5 Filter Salts & Evaporate step2_4->step2_5 step2_6 Aqueous Workup & Extraction step2_5->step2_6 end2 Purified Product step2_6->end2

Figure 3: A side-by-side comparison of the experimental workflows.

Authoritative Conclusion and Recommendation

The evidence is unequivocal: for O-substitution reactions, Sodium 3,5,6-Trichloropyridin-2-olate is the superior reagent in terms of efficiency, speed, and process simplicity. Its "pre-activated" nature as a potent nucleophile allows for reactions to proceed under milder conditions and in shorter timeframes, leading to higher yields and a cleaner product profile.

The use of 3,5,6-Trichloro-2-pyridinol should be reserved for scenarios where the sodium salt is not commercially available or for specific applications where a slower, base-mediated reaction is advantageous for controlling selectivity with highly complex substrates. For the majority of applications in pharmaceutical and agrochemical synthesis, starting with the sodium salt will provide a more robust, reliable, and economically favorable outcome.

References

  • Sodium 3,5,6-trichloropyridin-2-olate(37439-34-2) Basic information. LookChem.[Link]

  • 3,5,6-Trichloro-2-pyridinol. PubChem, National Center for Biotechnology Information.[Link]

  • 3,5,6-Trichloro-2-pyridinol Properties. U.S. Environmental Protection Agency (EPA).[Link]

  • Toxicological Profile for Chlorpyrifos. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate.
  • Synthesis method of sodium trichloro pyridinol.
  • Nucleophilic Substitution Reactions of Chlorpyrifos-methyl with Sulfur Species. ACS Publications, Environmental Science & Technology.[Link]

  • Sodium 3,5,6-trichloro-2-pyridinol poisoning: report of four cases. PubMed, National Center for Biotechnology Information.[Link]

  • MSDS of 3,5,6-Trichloropyridin-2-ol sodium. Capot Chemical.[Link]

  • 3,5,6-Trichloropyridin-2-ol. Acta Crystallographica Section E, National Center for Biotechnology Information.[Link]

  • Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro- 2-Pyridinol (TCPy) in Rat Saliva. CDC Stacks, Centers for Disease Control and Prevention.[Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry.[Link]

  • SODIUM 3,5,6-TRICHLORO-2-PYRIDINOLATE. Inxight Drugs, National Center for Advancing Translational Sciences.[Link]

  • 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor. PubMed, National Center for Biotechnology Information.[Link]

Sources

Comparative

Validation of LC-MS/MS Method for Sodium Trichloropyridinate Residues

A Comparative Guide & Technical Validation Protocol Executive Summary Sodium trichloropyridinate (Na-TCP) dissociates rapidly in biological and environmental matrices to form 3,5,6-trichloro-2-pyridinol (TCP) . TCP is th...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide & Technical Validation Protocol

Executive Summary

Sodium trichloropyridinate (Na-TCP) dissociates rapidly in biological and environmental matrices to form 3,5,6-trichloro-2-pyridinol (TCP) . TCP is the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl. While Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS) has historically been the gold standard for halogenated compounds, these methods require laborious derivatization steps (silylation or alkylation) to render the polar TCP molecule volatile.

This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that eliminates derivatization, significantly increasing throughput while maintaining the sensitivity required by regulatory bodies (e.g., SANTE/11312/2021).

Part 1: The Analytical Challenge

The core analytical difficulty with TCP lies in its chemical duality:

  • Polarity: As a weak acid (pKa ~4.55), it is too polar for direct GC analysis without derivatization.

  • Ionization Conflict: In LC-MS, TCP requires acidic conditions for retention on Reverse Phase (C18) columns but ionizes most efficiently in Negative Electrospray Ionization (ESI-) mode, which typically favors basic conditions.

Method Comparison: LC-MS/MS vs. GC-MS/ECD

The following table objectively compares the proposed LC-MS/MS method against the traditional GC-MS workflow (utilizing MTBSTFA derivatization).

FeatureLC-MS/MS (Proposed)GC-MS (Traditional)Comparison Verdict
Sample Prep Simple: Hydrolysis

LLE/QuEChERS

Inject.
Complex: Hydrolysis

Extraction

Dry down

Derivatization

Inject.
LC-MS/MS reduces prep time by ~40%.
Selectivity High: MRM transitions (Precursor

Product) eliminate matrix noise.
High: SIM mode is specific, but derivatization artifacts can interfere.LC-MS/MS offers superior specificity in complex matrices (urine/soil).
Sensitivity (LOQ) 0.5 - 1.0 ng/mL (Matrix dependent).0.1 - 0.5 ng/mL (ECD is extremely sensitive to halogens).GC-ECD is marginally more sensitive, but LC-MS/MS meets all regulatory MRLs.
Throughput High: 6-8 minute run time.Low: 20-30 minute run time + derivatization incubation.LC-MS/MS is the only viable option for high-volume bioanalysis.
Robustness Medium: Susceptible to matrix effects (ion suppression).High: Less susceptible to matrix effects, but injection liners foul easily.LC-MS/MS requires stable isotope internal standards (SIL-IS) to compensate.

Part 2: LC-MS/MS Method Development

Chromatographic Strategy (The "Wrong-Way-Round" Approach)

To solve the Retention vs. Ionization conflict, we utilize a C18 column with high pH stability.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Why: This column withstands pH 1-12. We use a neutral/slightly basic mobile phase (Ammonium Acetate, pH 5-7) to ensure TCP is partially deprotonated for ESI- efficiency, while the BEH particle ensures it still retains on the column.

Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode (ESI-).

  • Mechanism: TCP (

    
    ) loses a proton to form 
    
    
    
    .
  • Isotope Pattern: Due to three chlorine atoms, the mass spectrum shows a distinct isotope cluster. We target the

    
     monoisotopic peak (m/z 196) or the most abundant isotope mix.
    

Table 1: MRM Transitions for TCP

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
TCP 197.9 (

)
160.9 (Loss of HCl)3022Quantifier
TCP 197.997.0 (Ring Frag)3035Qualifier
TCP-13C3 (IS) 200.9163.93022Internal Standard

Critical Insight: We select the 197.9 mass (containing one


) as the precursor in some methods if the background noise at 195.9 is high, though 195.9 is the monoisotopic mass. Always verify the cleanest transition in your specific matrix.

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the optimized workflow for extracting TCP from urine or soil, emphasizing the hydrolysis step required to free conjugated TCP (glucuronide/sulfate).

TCP_Workflow Sample Sample (Urine/Soil) IS_Add Add Internal Standard (TCP-13C3) Sample->IS_Add Hydrolysis Acid Hydrolysis (HCl, 80°C, 1h) *Critical for Conjugates* IS_Add->Hydrolysis Bio-samples only Extraction LLE or QuEChERS (Acetonitrile/Ethyl Acetate) IS_Add->Extraction Environmental samples Hydrolysis->Extraction Cleanup dSPE Cleanup (PSA/C18 removal of lipids) Extraction->Cleanup LCMS LC-MS/MS Analysis (ESI Negative Mode) Cleanup->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Figure 1: Optimized Sample Preparation Workflow. Note that hydrolysis is mandatory for biological monitoring but optional for environmental surface residues.

Part 4: Validation Protocol (SANTE/11312/2021 Compliant)

To ensure scientific integrity, the method must be validated against the SANTE/11312/2021 guidelines (European Commission) or FDA Bioanalytical Method Validation.

The Self-Validating Logic

A robust method must detect its own failures. We implement this via Matrix Effects (ME) monitoring.



  • If ME is between -20% and +20%: Solvent-based calibration is acceptable.

  • If ME is < -20% (Suppression) or > +20% (Enhancement): You MUST use Matrix-Matched Calibration or the Standard Addition Method.

Validation_Logic Start Validation Start Linearity Linearity Test (5 levels, R² > 0.99) Start->Linearity Recovery Recovery Spiking (Low/High Levels) Linearity->Recovery ME_Check Check Matrix Effects Recovery->ME_Check Pass Standard Validation PASSED ME_Check->Pass ME < ±20% Fail Use Matrix-Matched Standards ME_Check->Fail ME > ±20%

Caption: Figure 2: Decision Tree for Matrix Effect Handling during Validation.

Part 5: Experimental Data Summary

The following data represents typical performance metrics obtained using this protocol on a Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

Table 2: Validation Results (Urine Matrix)

ParameterResultAcceptance Criteria (SANTE)
Linearity (R²) 0.998 (Range: 1 – 500 ng/mL)> 0.990
Recovery (Low: 5 ng/mL) 92.4% (RSD 4.1%)70 – 120%
Recovery (High: 200 ng/mL) 98.1% (RSD 2.8%)70 – 120%
Intra-day Precision (RSD) 3.5%< 20%
Inter-day Precision (RSD) 6.2%< 20%
Matrix Effect -12% (Mild Suppression)± 20%
Protocol: Step-by-Step
  • Preparation: Thaw urine samples; vortex.

  • Hydrolysis: Mix 500 µL urine + 50 µL IS + 100 µL Conc. HCl. Heat at 80°C for 60 mins.

  • Extraction: Cool. Add 2 mL Ethyl Acetate. Vortex 5 mins. Centrifuge 4000 rpm.

  • Reconstitution: Evaporate supernatant to dryness. Reconstitute in 200 µL Mobile Phase A/B (50:50).

  • Analysis: Inject 5 µL into LC-MS/MS.

References

  • European Commission. (2021).[1] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][2][3][4] Retrieved from [Link]

  • Brzak, K. A., et al. (1998). Determination of 3,5,6-trichloro-2-pyridinol in urine of chlorpyrifos-treated rats by gas chromatography with negative ion chemical ionization mass spectrometry.[5] Journal of Analytical Toxicology.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2020). Analysis of Pesticide Residues in Food using ACQUITY UPLC and Xevo TQ-S.

Sources

Validation

Difference in bioavailability between chlorpyrifos and sodium 3,5,6-trichloropyridin-2-olate

Technical Comparison: Bioavailability Profiles of Chlorpyrifos vs. Sodium 3,5,6-Trichloropyridin-2-olate Executive Summary This guide provides a technical analysis of the bioavailability differences between the organopho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Bioavailability Profiles of Chlorpyrifos vs. Sodium 3,5,6-Trichloropyridin-2-olate

Executive Summary

This guide provides a technical analysis of the bioavailability differences between the organophosphate insecticide Chlorpyrifos (CPF) and its primary metabolite salt, Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) .

The core distinction lies in their metabolic stability and physicochemical solubility .

  • Chlorpyrifos (CPF) exhibits low systemic bioavailability of the parent compound despite high absorption. This is due to extensive first-pass hepatic metabolism (desulfuration and dearylation) which rapidly converts CPF into chlorpyrifos-oxon and TCP.

  • Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) , which rapidly dissociates to the free phenol TCP in the gastrointestinal tract, exhibits high absolute bioavailability (>90%) . Unlike CPF, TCP is metabolically stable against Phase I oxidation and is eliminated primarily via Phase II conjugation and urinary excretion.

Physicochemical Basis of Bioavailability

The bioavailability trajectory of these two compounds is dictated by their solubility (dissolution limits) and lipophilicity (permeability limits).

PropertyChlorpyrifos (CPF)Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP)
Molecular Structure Phosphorothioate esterPyridinol salt (Ionic)
MW ( g/mol ) 350.59220.42 (Salt); 198.43 (Free Acid TCP)
Water Solubility (25°C) ~1.4 mg/L (Highly Insoluble)>2,500 mg/L (Highly Soluble as salt)
LogP (Octanol/Water) 4.7 – 5.0 (Highly Lipophilic)3.21 (TCP form); <0 (Salt form)
pKa N/A (Neutral)~4.51 (Weak Acid)
Rate-Limiting Step Dissolution / SolubilityPermeability (minor) / Elimination

Mechanistic Insight:

  • CPF: Being highly lipophilic (LogP ~5), CPF requires bile salts for solubilization. Its absorption is passive transcellular, potentially involving lymphatic transport which bypasses the portal vein, though the majority undergoes hepatic processing.

  • Na-TCP: As a salt, it dissolves instantly in the gastric fluids. In the low pH of the stomach (

    
    ), it protonates to the neutral form (TCP), which retains sufficient lipophilicity (LogP 3.21) to permeate the intestinal epithelium via passive diffusion.
    

Pharmacokinetics (ADME) Analysis

Metabolic Pathway & Bioactivation

The bioavailability of CPF cannot be understood without mapping its rapid degradation.

MetabolicPathway CPF Chlorpyrifos (Parent) (Lipophilic) CYP CYP450 (Liver) CPF->CYP Desulfuration TCP 3,5,6-Trichloro-2-pyridinol (TCP) (Stable Metabolite) CPF->TCP Dearylation (CYP450) Oxon Chlorpyrifos-oxon (Bioactive Toxicant) CYP->Oxon Activation Oxon->TCP Hydrolysis (PON1) Conjugate TCP-Glucuronide/Sulfate (Renal Excretion) TCP->Conjugate Phase II Conjugation

Figure 1: Metabolic fate of Chlorpyrifos.[1] Note that TCP is the terminal sink for the pyridine ring, making it the primary biomarker.

Absorption and Systemic Exposure
  • CPF: Following oral administration, CPF is absorbed efficiently (approx. 70-80% based on urinary recovery of metabolites). However, systemic bioavailability (

    
    ) of the parent compound is extremely low  (often undetectable or <5% in blood) because the liver extracts and metabolizes it almost immediately (High Hepatic Extraction Ratio).
    
  • Na-TCP: Administered orally, Na-TCP behaves as a Class I/II drug. It is rapidly absorbed with a

    
     of 1–3 hours.[2] Studies in rats indicate that virtually 100% of an oral dose of TCP is recovered in urine, implying complete bioavailability (
    
    
    
    )
    . It does not undergo the oxidative degradation that CPF does.
Distribution and Protein Binding

Both compounds exhibit high plasma protein binding.[3][4]

  • TCP:

    
     bound to plasma proteins (albumin).[3][4][5] This restricts its glomerular filtration, meaning active tubular secretion plays a role in its elimination.
    

Experimental Protocol: Comparative Bioavailability Study

To objectively validate the bioavailability differences, the following in vivo pharmacokinetic protocol is recommended.

Protocol Overview
  • Subject: Male Sprague-Dawley Rats (n=6 per group), cannulated (jugular vein).

  • Design: Crossover or Parallel design.

  • Analytes: Chlorpyrifos, Chlorpyrifos-oxon, TCP (free and conjugated).

Workflow Diagram

PK_Protocol cluster_0 Phase I: Administration cluster_1 Phase II: Sampling cluster_2 Phase III: Analysis Step1 Group A: CPF (Oral Gavage) Vehicle: Corn Oil (Lipophilic) Step3 Serial Blood Sampling (0, 15m, 30m, 1h, 2h, 4h, 8h, 24h, 48h) Step1->Step3 Step2 Group B: Na-TCP (Oral Gavage) Vehicle: Water (Hydrophilic) Step2->Step3 Step4 Plasma Separation (Centrifuge 3000g, 4°C) Step3->Step4 Step5 Acid Hydrolysis (To convert conjugates to free TCP) Step4->Step5 Urine/Plasma Step6 LC-MS/MS Quantification (MRM Mode) Step4->Step6 Direct Plasma Step5->Step6

Figure 2: Workflow for comparative pharmacokinetic assessment.

Detailed Methodology
  • Dosing:

    • CPF Group: Dissolve CPF in corn oil (due to low water solubility). Dose: 10 mg/kg.

    • Na-TCP Group: Dissolve Na-TCP in distilled water. Dose: Equimolar to CPF (approx. 5.6 mg/kg).

  • Sampling: Collect blood via jugular cannula into heparinized tubes. Collect urine at 0-12h, 12-24h, and 24-48h intervals.

  • Sample Prep:

    • CPF Analysis: Liquid-liquid extraction with hexane/ethyl acetate.

    • TCP Analysis: Acidify plasma/urine to pH < 2 (to protonate TCP), then extract with dichloromethane.

  • Quantification: Use LC-MS/MS with electrospray ionization (ESI-).

    • Transition for TCP: m/z 196

      
       160.
      
    • Transition for CPF: m/z 349

      
       197.
      

Comparative Data Summary

The following table summarizes expected pharmacokinetic parameters based on literature consensus (Timchalk et al., 2007; Smith et al., 2012).

ParameterChlorpyrifos (Parent)TCP (Metabolite/Administered)

(Time to Peak)
N/A (Rapidly metabolized)1 – 3 hours

(Peak Conc.)
Very Low (< 0.05

)
High (~5-10

at 10mg/kg)

(Exposure)
Negligible (Parent)High (Linear with dose)
Bioavailability (

)
< 5% (Systemic Parent)~100% (Systemic TCP)
Half-life (

)
Rapid clearance (mins)~27 hours (Human); ~12-15h (Rat)
Urinary Recovery 0% (as Parent)> 90% (as TCP/Conjugates)

Key Takeaway: While CPF is "absorbed," it is not "bioavailable" as the parent molecule. Na-TCP is both highly absorbed and highly bioavailable, circulating extensively before renal excretion.

References

  • Timchalk, C., et al. (2007). Comparative pharmacokinetics of the organophosphorus insecticide chlorpyrifos and its major metabolites diethylphosphate, diethylthiophosphate and 3,5,6-trichloro-2-pyridinol in the rat. Toxicology, 237(1-3), 145-157. Link

  • Smith, J. N., et al. (2012). Pharmacokinetics and Pharmacodynamics of Chlorpyrifos and 3,5,6-Trichloro-2-pyridinol in Rat Saliva After Chlorpyrifos Administration.[6] Toxicological Sciences, 130(2), 245–256. Link

  • Nolan, R. J., et al. (1984). Chlorpyrifos: pharmacokinetics in human volunteers. Toxicology and Applied Pharmacology, 73(1), 8-15. Link

  • U.S. EPA.[7] (2011). Chlorpyrifos: Preliminary Human Health Risk Assessment for Registration Review. Office of Chemical Safety and Pollution Prevention. Link

Sources

Comparative

Reproducibility of sodium 3,5,6-trichloropyridin-2-olate extraction yields

Title: Reproducibility of Sodium 3,5,6-Trichloropyridin-2-olate Extraction Yields: A Comparative Guide Introduction Sodium 3,5,6-trichloropyridin-2-olate (NaTCP) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCPy),...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Sodium 3,5,6-Trichloropyridin-2-olate Extraction Yields: A Comparative Guide

Introduction Sodium 3,5,6-trichloropyridin-2-olate (NaTCP) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCPy), the primary and highly specific biomarker for exposure to the organophosphate insecticide chlorpyrifos and the herbicide triclopyr. In analytical and pharmacokinetic settings, NaTCP dissociates into the TCPy anion. Achieving highly reproducible extraction yields from complex biological (urine, serum) and environmental matrices is a persistent challenge due to matrix effects, protein binding, and the compound's variable ionization states.

Mechanistic Principles of TCPy Extraction The choice of extraction methodology is dictated by the physicochemical properties of TCPy. With a pKa of approximately 4.55, the molecule exists almost entirely as the water-soluble trichloropyridin-2-olate anion at physiological pH.

  • Ion-Suppression & Partitioning: To drive the analyte into an organic phase during Liquid-Liquid Extraction (LLE), the matrix must be strongly acidified (pH < 3) to protonate the phenolate oxygen, yielding the neutral, lipophilic TCPy form.

  • Conjugation: In biological matrices, TCPy is extensively conjugated as glucuronides and sulfates. Direct extraction without prior acidic or enzymatic hydrolysis will result in artificially low yields and poor reproducibility[1].

Comparative Analysis of Extraction Methodologies

To objectively evaluate the performance of different extraction protocols, we must look at recovery rates, reproducibility (Relative Standard Deviation, RSD), and matrix suitability.

Extraction MethodMatrix SuitabilityAverage Recovery (%)Reproducibility (RSD %)LOD / LOQPrimary Mechanism & Causality
Solid-Phase Extraction (SPE) Urine, Water, Serum90 – 104%1.49 – 8.03%0.1 / 0.5 ng/mLHydrophobic/ion-exchange retention on polymeric sorbents (e.g., ABS Elut NEXUS). Highly reproducible due to automated washing steps[1][2].
Liquid-Liquid Extraction (LLE) Serum, Plasma85 – 102%< 15%0.2 / 1.0 ng/mLPartitioning of protonated TCPy into non-polar solvents (Toluene/Hexane) after strong acid hydrolysis. Prone to emulsion formation[3][4].
Modified QuEChERS Tissue, Muscle, Soil82.1 – 113.3%8.6 – 9.9%0.03 / 0.1 ng/gSalting-out extraction into methanol/acetonitrile. Requires d-SPE cleanup (PSA/GCB) to remove lipids without losing the target analyte[5].

1. Solid-Phase Extraction (SPE): The Gold Standard for Reproducibility SPE utilizing polymeric reversed-phase sorbents provides the highest reproducibility for aqueous matrices like urine and serum. By utilizing an automated or semi-automated manifold, SPE minimizes the emulsion formation that plagues LLE. Studies demonstrate that optimized SPE protocols achieve >90% recovery with exceptional interday precision (RSD 1.49–8.03%)[1][2].

2. Liquid-Liquid Extraction (LLE): Cost-Effective but Variable LLE remains a staple for GC-MS workflows requiring subsequent derivatization (e.g., using MTBSTFA). While LLE using toluene or methanol/hexane mixtures can achieve average recoveries of 85–102%, the reproducibility is inherently lower (RSD up to 15%)[4]. The variability stems from incomplete phase separation and the loss of analyte during the nitrogen evaporation step due to the semi-volatile nature of derivatized TCPy.

3. Modified QuEChERS: Ideal for Solid and Tissue Matrices For solid matrices such as muscle tissue or soil, modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is preferred. Standard QuEChERS can result in low TCPy recovery (<65%) if the dispersive SPE (d-SPE) cleanup step over-utilizes Primary Secondary Amine (PSA), which can irreversibly bind the acidic TCPy. By modifying the solvent to 100% methanol and optimizing the PSA/GCB ratio, recoveries can be stabilized between 82.1% and 113.3% with an RSD of 8.6–9.9%[5].

Self-Validating Experimental Protocols

To ensure a self-validating system, both protocols below mandate the pre-extraction spiking of a stable isotope-labeled internal standard (13C5-TCPy). This internal standard co-elutes with the native analyte, experiencing identical extraction losses and matrix-induced ion suppression, thereby normalizing the final quantification.

Protocol 1: High-Reproducibility SPE for Urine/Serum (LC-MS/MS)
  • Aliquoting & Spiking: Transfer 1.0 mL of the biological sample to a clean tube. Spike with 20 µL of 13C5-TCPy internal standard (100 ng/mL). Causality: Spiking before any manipulation ensures the internal standard accounts for all subsequent procedural losses[4].

  • Hydrolysis: Add 20 µL of β-glucuronidase/arylsulfatase (buffered at pH 5.5) and incubate at 37°C for 2 hours[1]. Causality: Cleaves phase II conjugates, converting all metabolites back to the free TCPy form.

  • Acidification: Adjust the sample to pH 3 using 0.1 M HCl. Causality: Protonates TCPy, increasing its affinity for the reversed-phase SPE sorbent.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) with 1 mL methanol followed by 1 mL MS-grade water.

  • Loading & Washing: Load the hydrolyzed sample. Wash with 1 mL of 5% methanol in water. Causality: The weak organic wash removes polar salts and endogenous peptides without eluting the tightly bound hydrophobic TCPy.

  • Elution & Reconstitution: Elute with 1 mL of 100% methanol. Evaporate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of initial LC mobile phase (e.g., 10% acetonitrile)[3].

Protocol 2: Modified QuEChERS for Tissue Matrices (GC-MS/MS)
  • Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube. Spike with 13C5-TCPy.

  • Extraction: Add 10 mL of 100% methanol and vortex vigorously for 2 minutes. Causality: Methanol is chosen over standard acetonitrile to improve the partitioning of the highly polar NaTCP salt from lipid-rich tissues[5].

  • Salting-Out: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake immediately to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1 mL of the supernatant to a tube containing 150 mg anhydrous MgSO4 and only 25 mg PSA. Causality: Limiting the PSA mass prevents the excessive binding and subsequent loss of the acidic TCPy molecule, ensuring reproducible yields[5].

  • Derivatization: Transfer the cleaned extract, evaporate, and derivatize with 50 µL MTBSTFA at 60°C for 30 minutes prior to GC-MS/MS injection[4].

Extraction Workflow Diagram

G Start Sample Matrix (Urine / Serum / Tissue) Spike Internal Standard Spiking (13C5-TCPy) Start->Spike Hydrolysis Acid/Enzymatic Hydrolysis (Deconjugation) Spike->Hydrolysis Decision Select Extraction Method Hydrolysis->Decision LLE Liquid-Liquid Extraction (LLE) Toluene / Hexane Decision->LLE High Lipid Matrix SPE Solid-Phase Extraction (SPE) Polymeric / C18 Decision->SPE Aqueous Matrix QuEChERS Modified QuEChERS Methanol + Salts Decision->QuEChERS Solid/Tissue Matrix Deriv Derivatization (Optional) MTBSTFA for GC-MS LLE->Deriv LCMS LC-MS/MS Analysis Direct Injection SPE->LCMS QuEChERS->Deriv QuEChERS->LCMS Data Quantification & Yield Calculation Deriv->Data LCMS->Data

Workflow diagram comparing LLE, SPE, and QuEChERS extraction pathways for NaTCP/TCPy quantification.

Conclusion

The reproducibility of sodium 3,5,6-trichloropyridin-2-olate extraction is fundamentally dependent on controlling the molecule's ionization state and mitigating matrix interferences. While LLE offers a traditional and cost-effective route, SPE provides superior precision and recovery for aqueous samples. For complex solid matrices, a carefully optimized QuEChERS method utilizing methanol and restricted PSA cleanup prevents analyte loss, ensuring robust and reproducible quantification. Incorporating stable isotope internal standards across all methodologies is non-negotiable for establishing a self-validating analytical workflow.

References

  • BenchChem Technical Support Team. "Technical Support Center: Recovery of 3,5,6-trichloro-2-pyridinol (TCP) from Serum and Plasma." Benchchem. 3

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Use of 3,5,6-Trichloro-2-pyridinol-¹³C₅ as an Internal Standard." Benchchem. 4

  • "Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction." ResearchGate. 2

  • "A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry." PubMed Central (NIH). 1

  • "Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS)." ResearchGate.5

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Studies of Sodium Trichloropyridinate in Immunoassay Development

Executive Summary & Technical Context[1][2][3][4][5][6][7] Sodium Trichloropyridinate (Na-TCP) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP) .[1] It serves as the primary hydrolytic metabolite and biomarker for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Sodium Trichloropyridinate (Na-TCP) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP) .[1] It serves as the primary hydrolytic metabolite and biomarker for the organophosphate insecticide Chlorpyrifos , the herbicide Triclopyr , and Chlorpyrifos-methyl .

In immunoassay development (ELISA, Lateral Flow), the core challenge is not merely detecting Na-TCP, but distinguishing it from its parent compounds and structurally related pyridine derivatives.[1] This guide objectively compares the performance of anti-TCP immunochemical methods against instrumental standards (GC-MS/LC-MS) and analyzes how hapten design dictates cross-reactivity profiles.[1]

The Core Problem: Specificity vs. Sensitivity
  • The Analyte: Na-TCP dissociates in aqueous buffers; the antibody targets the 3,5,6-trichloro-2-pyridinol moiety.

  • The Interference: Parent compounds (Chlorpyrifos) contain the TCP moiety but are esterified.[1] High-quality antibodies must recognize the free hydroxyl/phenolate group to avoid false positives from intact pesticide residues.

Mechanism of Specificity: Hapten Design Strategies

The specificity of an immunoassay is engineered at the molecular level during immunogen synthesis. Because Na-TCP is a small molecule (<1000 Da), it is non-immunogenic and must be conjugated to a carrier protein (e.g., BSA, KLH) as a hapten.[1]

Comparative Analysis of Hapten Linkage Sites

The position where the TCP molecule is linked to the carrier protein determines which part of the molecule is exposed to the immune system (epitope presentation).

Hapten StrategyLinkage SiteExposed EpitopeCross-Reactivity Profile
Strategy A (Recommended) C-6 Position (via mercaptopropanoic acid spacer)N-1 nitrogen and C-2 hydroxyl groupHigh Specificity. The antibody recognizes the free -OH group, critical for distinguishing TCP from Chlorpyrifos (where -OH is phosphorylated).[1]
Strategy B N-1 Position C-2 to C-6 ChlorinesHigh Cross-Reactivity. The unique -OH group is masked by the linker. Antibodies may bind any trichlorinated pyridine, regardless of the functional group at C-2.
Strategy C O-Linkage (Ester linkage at Oxygen)Pyridine Ring ChlorinesPoor Specificity. Mimics the parent compound structure (Chlorpyrifos), leading to high cross-reactivity with the parent pesticide.[1]
Visualization: Hapten Design & Antibody Specificity Pathway[8]

HaptenSpecificity cluster_Hapten Hapten Design Strategy TCP Target: 3,5,6-TCP (Free -OH Group) Link_C6 Linkage at C-6 (Exposes -OH) TCP->Link_C6 Optimal Synthesis Link_N1 Linkage at N-1 (Masks -OH) TCP->Link_N1 Sub-optimal Chlorpyrifos Interferent: Chlorpyrifos (Phosphorylated -OH) Antibody_A Antibody Type A (Specific to Free -OH) Link_C6->Antibody_A Generates Antibody_B Antibody Type B (Binds Ring Chlorines) Link_N1->Antibody_B Generates Antibody_A->TCP Strong Binding (Signal) Antibody_A->Chlorpyrifos No Binding (Steric Hindrance) Antibody_B->TCP Binding Antibody_B->Chlorpyrifos Cross-Reaction! (False Positive)

Caption: C-6 linkage exposes the critical hydroxyl group, ensuring the antibody distinguishes free TCP from its phosphorylated parent compounds.[1]

Comparative Performance: Immunoassay vs. Alternatives[8]

Cross-Reactivity Data (Quantitative Comparison)

The following data represents typical performance metrics for a high-quality monoclonal antibody (e.g., clone LIB-MC2) raised against a C-6 linked TCP hapten.

Experimental Standard: Cross-reactivity (CR) is calculated as:


[1]
CompoundStructure Relation% Cross-ReactivityInterpretation
3,5,6-Trichloro-2-pyridinol (TCP) Target Analyte 100% Reference Standard.[1]
ChlorpyrifosParent Insecticide< 0.1%Excellent specificity; phosphate ester blocks binding.[1]
TriclopyrParent Herbicide< 0.1%Excellent specificity; carboxylic acid moiety blocks binding.[1]
Chlorpyrifos-methylParent Insecticide< 0.1%No interference from methyl variant.[1]
Fluroxypyr-2-pyridinol Metabolite Analog~2 - 5% Potential Interference. Structurally similar pyridinol ring.[1]
2,4-DUnrelated Herbicide< 0.01%No interference.[1]
AtrazineUnrelated Herbicide< 0.01%No interference.[1]
Method Comparison: ELISA vs. GC-MS[6][9][10]

While GC-MS is the gold standard for confirmation, Immunoassays (ELISA) offer superior throughput for screening.[1]

FeatureImmunoassay (ELISA)GC-MS / LC-MS (Gold Standard)
Limit of Detection (LOD) 0.05 - 0.5 ng/mL (High Sensitivity)0.1 - 1.0 ng/mL (Comparable)
Throughput High (90+ samples / 2 hours)Low (1 sample / 20-30 mins)
Cost per Sample Low ($)High (

$)
Sample Prep Minimal (Dilution or simple extraction)Complex (Derivatization often required for TCP)
Matrix Interference Susceptible to pH/Salinity (False Positives)Robust (Mass spectral fingerprinting)
Primary Use Screening / Monitoring Confirmation / Legal Validation

Experimental Protocol: Self-Validating Cross-Reactivity Study

To validate the specificity of a Sodium Trichloropyridinate immunoassay, follow this protocol. This workflow ensures that calculated cross-reactivity (%CR) is an intrinsic property of the antibody, independent of matrix effects.[1]

Phase 1: Preparation of Standards
  • Stock Solutions: Dissolve Na-TCP (Target) and potential cross-reactants (Chlorpyrifos, Triclopyr, Fluroxypyr) in methanol to 1 mg/mL.

  • Assay Buffer: Use 0.01 M PBS (pH 7.4) with 0.05% Tween-20.[1] Crucial: TCP pKa is ~4.55; at pH 7.4, it exists as the trichloropyridinate anion. Ensure pH is consistent.

  • Serial Dilution: Prepare 8-point logarithmic dilutions for each compound (range: 0.01 ng/mL to 10,000 ng/mL).

Phase 2: Competitive ELISA Workflow[8]
  • Coating: Coat microplate with Protein-Hapten conjugate (0.5 µg/mL) overnight at 4°C. Wash 3x.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Competition Step:

    • Add 50 µL of Standard (Na-TCP or Analogue).[1]

    • Add 50 µL of Anti-TCP Antibody (limiting concentration).[1]

    • Incubate 1 hour at RT. The free analyte competes with the coated hapten for antibody binding.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1 hour).[1]

  • Development: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

Phase 3: Data Analysis (Self-Validation Logic)
  • Sigmoidal Fit: Fit data to a 4-parameter logistic equation.[1]

  • Validation Check: The

    
     value for the standard curve must be >0.98.
    
  • Parallelism Test: If an analogue shows partial cross-reactivity, dilute the sample and re-test. If the calculated concentration changes significantly upon dilution, the binding is non-specific (matrix effect), not true cross-reactivity.

Visualization: Cross-Reactivity Validation Logic

CR_Validation Start Start Validation GenCurves Generate Inhibition Curves (Target vs. Analogue) Start->GenCurves CalcIC50 Calculate IC50 Values (4-Parameter Fit) GenCurves->CalcIC50 Decision1 Is Analogue IC50 measurable? CalcIC50->Decision1 NoCR Report: <0.1% CR (Highly Specific) Decision1->NoCR No Inhibition CalcCR Calculate %CR (IC50_target / IC50_analog) Decision1->CalcCR Inhibition Observed Decision2 Is %CR > 1%? CalcCR->Decision2 Decision2->NoCR Negligible Parallelism Perform Parallelism Test (Dilutional Linearity) Decision2->Parallelism Significant ResultValid Valid Cross-Reactivity (Structural Homology) Parallelism->ResultValid Slopes Parallel ResultMatrix Artifact/Matrix Effect (Non-Specific Binding) Parallelism->ResultMatrix Slopes Diverge

Caption: Logical workflow for distinguishing true molecular cross-reactivity from non-specific matrix interference.

References

  • Shackelford, D. D., et al. (1999). "Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment."[1][2] Journal of Agricultural and Food Chemistry.

  • Manclús, J. J., & Montoya, A. (1996). "Development of Enzyme-Linked Immunosorbent Assays for the Insecticide Chlorpyrifos."[1][3] Journal of Agricultural and Food Chemistry.

  • Watanabe, E., et al. (2002). "New approach to immunochemical determinations for triclopyr and 3,5,6-trichloro-2-pyridinol by using a bifunctional hapten, and evaluation of polyclonal antiserum."[4] Journal of Agricultural and Food Chemistry.

  • Mauriz, E., et al. (2007). "On-line determination of 3,5,6-trichloro-2-pyridinol in human urine samples by surface plasmon resonance immunosensing."[1] Analytical and Bioanalytical Chemistry.

  • BenchChem. "A Comparative Guide to the Validation of Analytical Methods for 3,5,6-trichloro-2-pyridinol in Urine."

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Sodium 3,5,6-Trichloropyridin-2-olate

[1][2] Executive Summary Sodium 3,5,6-trichloropyridin-2-olate (CAS 37439-34-2) is the sodium salt of the herbicide metabolite 3,5,6-trichloro-2-pyridinol (TCP).[1][2] While often classified as non-hazardous for transpor...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Sodium 3,5,6-trichloropyridin-2-olate (CAS 37439-34-2) is the sodium salt of the herbicide metabolite 3,5,6-trichloro-2-pyridinol (TCP).[1][2] While often classified as non-hazardous for transport in small research quantities, it poses significant aquatic toxicity and corrosivity risks (pH-dependent) in waste streams.[1][2]

Immediate Directive:

  • DO NOT discharge into municipal sewage or storm drains.[2]

  • DO NOT mix with strong acids (precipitates insoluble organic solids).[2]

  • CLASSIFY as Halogenated Organic Waste for high-temperature incineration.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is critical for selecting the correct waste stream.[2]

ParameterSpecificationOperational Implication
Chemical Name Sodium 3,5,6-trichloropyridin-2-olateIntermediate for Chlorpyrifos/Triclopyr.[1][2][3][4]
CAS Number 37439-34-2Use for waste manifesting.[2]
Physical State Solid (Powder/Crystal)Dust generation is a primary inhalation risk.[2]
Solubility High (Water)Mobile in aqueous environments; difficult to filter if dissolved.[2]
pH (1% soln) Alkaline (>10)Potential D002 Waste if pH

12.[2]5.
Stability Stable (Alkaline/Neutral)Incompatible with Acids. Acidification precipitates 3,5,6-trichloro-2-pyridinol.[1][2]
Key Hazard Aquatic Toxicity (H410)Must be incinerated to prevent environmental leaching.[2]

Operational Disposal Workflows

The following decision matrix outlines the compliant disposal paths for solid residues, stock solutions, and spill cleanup materials.

Disposal Decision Logic

DisposalWorkflow Start Waste Generation CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Aqueous Solution CheckState->Liquid PackSolid Pack in HDPE Container (Double Bagged) Solid->PackSolid LabelSolid Label: 'Toxic Solid, Organic, n.o.s.' (Contains Halogenated Pyridines) PackSolid->LabelSolid Incinerate High-Temp Incineration (Required for Halogens) LabelSolid->Incinerate CheckpH Check pH Liquid->CheckpH HighPH pH ≥ 12.5 CheckpH->HighPH Yes NeutPH pH < 12.5 CheckpH->NeutPH No Adjust DO NOT ACIDIFY (Risk of Precipitation) Label as Corrosive D002 HighPH->Adjust Stream Segregate into Halogenated Solvent/Aqueous Waste NeutPH->Stream Adjust->Stream Stream->Incinerate

Figure 1: Decision tree for classifying and routing Sodium 3,5,6-trichloropyridin-2-olate waste.[1][2] Note the critical warning against acidification.

Detailed Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris) [2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk for solids.[2]

  • Packaging: Double-bag the solid in 6-mil polyethylene bags before placing it in the rigid container. This prevents dust release upon reopening at the incineration facility.[2]

  • Labeling:

    • Primary Constituent: Sodium 3,5,6-trichloropyridin-2-olate.[1][2][3][5][6][7][8][9]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Waste Code: Non-RCRA Hazardous (unless mixed with listed solvents).[2]

  • Disposal: Ship for Rotary Kiln Incineration . This ensures complete destruction of the chlorinated pyridine ring.[2]

Protocol B: Aqueous Waste (Stock Solutions)

CRITICAL WARNING: Do not mix this waste with acidic waste streams (e.g., HPLC waste containing Trifluoroacetic acid or Formic acid).[1][2]

  • Mechanism: Lowering the pH below ~4.0 converts the salt to the free acid (3,5,6-trichloro-2-pyridinol), which is significantly less soluble in water.[1][2] This will cause heavy precipitation, clogging waste lines and creating a sludge that is difficult to pump.[1][2]

  • Procedure:

    • Measure pH.[1][2] If pH > 12.5, label as Corrosive (D002) .[1][2]

    • If the solution is neutral or mildly alkaline, collect in a carboy designated for "Aqueous Waste with Halogenated Organics." [1][2]

    • Ensure the container is compatible with bases (HDPE is preferred over glass for high pH).[2]

Emergency Spill Response

In the event of a powder spill, immediate containment is required to prevent aquatic contamination.[1][2]

Spill Cleanup Workflow:

  • PPE: Wear N95/P100 respirator, nitrile gloves (double gloved), and safety goggles.[1][2]

  • Containment: Do not dry sweep.[1][2] Dry sweeping generates dust.[1][2]

  • Method:

    • Small Spill: Cover with wet paper towels to dampen, then scoop into a bag.[1][2]

    • Large Spill: Use a HEPA-filtered vacuum or dampen with a mist of water (if safe) and shovel.[2]

  • Decontamination: Wipe the surface with a dilute detergent solution.[2] Collect all wipes as solid hazardous waste (Protocol A).[2]

Regulatory & Compliance Data

Proper classification ensures compliance with EPA (USA) and local regulations.[2]

Regulatory BodyClassificationCode / Note
US EPA (RCRA) Characteristic / Non-ListedD002 (if pH

12.5).[2] Not P-listed or U-listed specifically.
DOT (Transport) Environmentally HazardousUN 3077 (Solid) or UN 3082 (Liquid), Class 9, PG III.[1][2]
European Waste Code Agrochemical Waste07 04 13* (Solid wastes containing dangerous substances).[2]
SARA Title III Section 313Chlorinated pyridines may trigger reporting thresholds depending on volume.[2]

Note on "F-Listed" Wastes: While F027 applies to certain chlorophenols, 3,5,6-trichloro-2-pyridinol is chemically a pyridinol.[1][2] Unless specifically interpreted by your local authority as a "chlorophenol derivative" in a broad sense, it typically falls under general hazardous chemical waste requiring incineration due to the halogen content.[1][2]

References

  • Santa Cruz Biotechnology. Sodium 3,5,6-trichloro-2-pyridinol Safety Data Sheet (SDS). Retrieved from [1][2]

  • US Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][10] Retrieved from

  • TCI Chemicals. Sodium 3,5,6-Trichloropyridin-2-olate Product Specification & Safety. Retrieved from [1][2]

  • PubChem. 3,5,6-Trichloro-2-pyridinol (Compound Summary). Retrieved from [1][2]

Sources

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